molecular formula C23H30FN3O6S B592449 (5R)-Rosuvastatin Methyl Ester CAS No. 1776088-23-3

(5R)-Rosuvastatin Methyl Ester

Katalognummer: B592449
CAS-Nummer: 1776088-23-3
Molekulargewicht: 495.566
InChI-Schlüssel: SUTPUCLJAVPJRS-WFJXPABVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-Rosuvastatin Methyl Ester is a critical synthetic intermediate in the pharmaceutical production of Rosuvastatin, a potent lipid-lowering agent of the statin class . This compound is integral to Abbreviated New Drug Application (ANDA) filings and is extensively used for analytical purposes, including method development, method validation (AMV), and Quality Control (QC) during the commercial production of Rosuvastatin . Rosuvastatin, the parent drug, functions as a highly effective HMG-CoA reductase inhibitor, the rate-limiting enzyme in the cholesterol biosynthesis pathway . By inhibiting this enzyme, Rosuvastatin significantly reduces the hepatic production of cholesterol, increases low-density lipoprotein (LDL) receptors on hepatocytes, and stimulates LDL catabolism, leading to substantial reductions in total cholesterol, LDL-C, and triglycerides . The methyl ester form of the compound offers enhanced stability and easier handling during the complex multi-step synthesis of Rosuvastatin, serving as a protected precursor that is subsequently hydrolyzed to form the active pharmaceutical ingredient . Its research value is paramount for ensuring the quality, consistency, and regulatory compliance of the final drug substance, making it an indispensable tool for scientists in pharmaceutical development and analysis .

Eigenschaften

CAS-Nummer

1776088-23-3

Molekularformel

C23H30FN3O6S

Molekulargewicht

495.566

IUPAC-Name

methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3/b11-10+/t17-,18+/m0/s1

InChI-Schlüssel

SUTPUCLJAVPJRS-WFJXPABVSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Synonyme

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

Herkunft des Produkts

United States

Foundational & Exploratory

(5R)-Rosuvastatin Methyl Ester CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (5R)-Rosuvastatin Methyl Ester & Stereochemical Profiling

Executive Summary

In the high-precision synthesis of HMG-CoA reductase inhibitors (statins), Rosuvastatin Methyl Ester represents the critical penultimate intermediate before the final hydrolysis to the active calcium salt.

However, the designation "(5R)-Rosuvastatin Methyl Ester" requires precise technical disambiguation:

  • The Active Intermediate: The pharmaceutical intermediate for Rosuvastatin Calcium is the (3R, 5S) isomer (CAS 147118-40-9).[1][2]

  • The (5R) Target: The specific (5R)-isomer (often denoted as the Anti-isomer or (3R, 5R)-isomer ) is a critical diastereomeric impurity (CAS 1776088-23-3).

This guide functions as a dual-purpose technical resource: it provides the physicochemical data for the methyl ester scaffold while focusing on the (5R)-stereoisomer as a Critical Quality Attribute (CQA) in process chemistry. Control of the C5-stereocenter is the defining challenge in Rosuvastatin manufacturing.

Chemical Identity & Physical Properties

The following data contrasts the active intermediate with the (5R)-impurity. In analytical development, these two must be baseline-separated.

Comparative Datasheet
PropertyActive Intermediate (3R, 5S) (5R)-Impurity / Anti-Isomer (3R, 5R)
Common Name Rosuvastatin Methyl Ester(5R)-Rosuvastatin Methyl Ester
CAS Number 147118-40-9 1776088-23-3
Stereochemistry (3R, 5S, 6E)(3R, 5R, 6E)
Molecular Formula


Molecular Weight 495.56 g/mol 495.56 g/mol
Physical State White to off-white crystalline powderWhite solid / Reference Standard
Melting Point 75 – 77 °C (Experimental)73 – 76 °C (Typical for diastereomers)
Solubility DMSO, Methanol, Ethyl Acetate, DCMDMSO, Methanol (Similar polarity)
pKa (Predicted) ~13.3~13.3
Role Key Synthetic PrecursorProcess Impurity / Analytical Standard

Technical Note: The similarity in solubility and pKa between the (3R, 5S) and (5R) isomers makes extractive separation impossible. Purification relies entirely on crystallization kinetics or preparative HPLC.

Stereoselective Synthesis & Origin of the (5R) Isomer

The formation of the (5R)-isomer occurs during the reduction of the C5-oxo intermediate . This step determines the stereochemical purity of the final drug.

Mechanism of Formation

The synthesis typically employs a syn-selective reduction (e.g., Narasaka-Prasad reduction using


) to convert the C5-ketone into the C5-alcohol.
  • Target Pathway: The chelating agent (Boron) coordinates the C3-hydroxyl and C5-ketone, forcing hydride delivery from the specific face to yield the (3R, 5S) syn-diol.

  • Impurity Pathway: If chelation fails or steric control is weak, the hydride attacks from the opposite face, yielding the (3R, 5R) anti-diol (the (5R)-isomer).

Visualizing the Divergence (DOT Diagram)

Rosuvastatin_Stereochemistry Start C5-Oxo Intermediate (Achiral at C5) Reagent Reduction System (NaBH4 + Et2BOMe) Start->Reagent Chelation Chelation Controlled Transition State Reagent->Chelation High Selectivity NoChelation Uncontrolled Hydride Attack Reagent->NoChelation Process Deviation Product Rosuvastatin Methyl Ester (3R, 5S) - Syn Isomer (Main Intermediate) Chelation->Product Major Product (>99%) Impurity (5R)-Rosuvastatin Methyl Ester (3R, 5R) - Anti Isomer (Impurity) NoChelation->Impurity Minor Product (<1%) Final Rosuvastatin Calcium (API) Product->Final Hydrolysis (NaOH/Ca) Impurity->Final Carried over as Diastereomeric Impurity

Figure 1: Stereochemical divergence during the reduction of the C5-oxo intermediate. The (5R)-isomer arises from non-chelated hydride attack.

Analytical Profiling & Separation Protocols

Distinguishing the (5R)-isomer from the main peak is a standard system suitability requirement for Rosuvastatin release testing.

HPLC Method Parameters (Reverse Phase)

Because the methyl ester is non-ionic, pH control is less critical than for the calcium salt, but organic modifier ratios are paramount for diastereomer separation.

  • Column: C18 (L1) High-Density Bonding (e.g., Zorbax Eclipse XDB or equivalent),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • T=0: 60% A / 40% B

    • T=20: 20% A / 80% B (Ramp)

  • Detection: UV @ 242 nm.

  • Expected Retention:

    • (3R, 5S) Main Peak: ~12.5 min.

    • (5R) Anti-Isomer: ~13.2 min (Typically elutes after the main peak due to intramolecular hydrogen bonding differences affecting polarity).

Identification by NMR

The coupling constant (


) between protons at C3 and C5 is the definitive structural confirmation.
  • Syn-isomer (3R, 5S): Exhibits smaller coupling constants due to chair-like hydrogen bonding in solution.

  • Anti-isomer (5R): Exhibits distinct chemical shifts for the C5-H proton.

Handling & Stability

  • Hydrolysis Sensitivity: The methyl ester is a "masked" form of the drug. It is stable in organic solvents but highly labile in aqueous basic conditions. Exposure to moisture and high pH will prematurely hydrolyze the ester to the acid form.

  • Lactonization: Under acidic conditions, the (3R, 5S) diol can cyclize to form the Rosuvastatin Lactone . The (5R) isomer cyclizes at a significantly different rate, which can be used kinetically to enrich the impurity for isolation purposes.

  • Storage: Store at 2-8°C under Argon. Hygroscopic.

References

  • LGC Standards. Rosuvastatin Methyl Ester (CAS 147118-40-9) Datasheet.[3] Retrieved from

  • ChemicalBook. Rosuvastatin Methyl Ester Properties and Supplier Data. Retrieved from

  • Pharmaffiliates. (5R)-Rosuvastatin Methyl Ester (Impurity Standard CAS 1776088-23-3). Retrieved from

  • World Journal of Pharmaceutical and Medical Research. Preparation of Rosuvastatin Intermediates and their Pharmaceutically Acceptable Salts. (2017).[1] Retrieved from

  • Google Patents. WO2009019211A1: Process for the preparation of methyl ester of rosuvastatin. Retrieved from

Sources

thermodynamic stability of (5R)-Rosuvastatin Methyl Ester intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (5R)-Rosuvastatin Methyl Ester Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of Rosuvastatin, a potent HMG-CoA reductase inhibitor, involves a series of complex chiral intermediates where maintaining stereochemical integrity and stability is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Among these, (5R)-Rosuvastatin Methyl Ester represents a critical late-stage intermediate immediately preceding the final salt formation. Its thermodynamic stability directly impacts the purity, yield, and quality of Rosuvastatin. This guide provides a comprehensive technical overview of the factors governing the stability of this intermediate, detailed experimental protocols for its assessment, and an analysis of its degradation pathways. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Critical Role of Intermediates in Rosuvastatin Synthesis

Rosuvastatin is a fully synthetic statin characterized by its high efficacy in reducing low-density lipoprotein cholesterol (LDL-C).[1] Its complex structure, featuring a heptenoic acid side chain with two chiral centers at the C3 and C5 positions, necessitates a stereoselective synthesis. The desired (3R, 5S) configuration is crucial for its pharmacological activity.

The (5R)-Rosuvastatin Methyl Ester is the penultimate intermediate in many common synthesis routes.[3] Its stability is a critical process parameter for several reasons:

  • Purity of the Final API: Any degradation of the methyl ester intermediate can introduce impurities that may be difficult to remove in the final crystallization step, potentially compromising the quality of the Rosuvastatin API.

  • Yield and Process Efficiency: Degradation leads to a direct loss of valuable material, reducing the overall process yield and increasing manufacturing costs.

  • Stereochemical Integrity: The conditions that affect thermodynamic stability can also lead to epimerization at the chiral centers, resulting in the formation of diastereomeric impurities that can be challenging to separate and may have different pharmacological or toxicological profiles.[4][5]

This guide will explore the thermodynamic vulnerabilities of this key intermediate and the analytical methodologies required to ensure its stability throughout the manufacturing process.

Key Factors Influencing the Stability of (5R)-Rosuvastatin Methyl Ester

The stability of the (5R)-Rosuvastatin Methyl Ester is primarily influenced by pH, temperature, oxidative stress, and light exposure. Understanding these factors is essential for designing robust synthetic and purification processes.

pH-Dependent Degradation: Hydrolysis and Lactonization

The most significant degradation pathway for Rosuvastatin and its ester intermediates is driven by pH.

  • Acidic Conditions: In an acidic environment, two primary degradation reactions occur. The first is the hydrolysis of the methyl ester to the parent carboxylic acid. More importantly, acidic conditions catalyze the intramolecular cyclization between the C5-hydroxyl group and the C1-carboxyl group (or its ester), leading to the formation of Rosuvastatin Lactone.[3][6][7] This lactone is a major process-related impurity and degradant. Significant degradation has been observed under acidic stress, with some studies reporting up to 57% degradation.[8]

  • Neutral and Basic Conditions: The molecule is comparatively stable in neutral and alkaline conditions.[9] While strong basic conditions can hydrolyze the ester to its corresponding carboxylate salt, the rate of lactonization is significantly reduced compared to acidic media.

Oxidative and Photolytic Sensitivity
  • Oxidation: The heptenoic acid side chain is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. This can lead to the formation of various polar impurities with altered chromophores.[9]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[8][10] Photolytic degradation is a significant concern, and studies have shown that it can be prominent for the drug substance.[9] Therefore, all manufacturing and storage steps involving the methyl ester intermediate should be conducted under controlled lighting conditions.

Experimental Assessment of Thermodynamic Stability

A stability-indicating analytical method is crucial for quantifying the (5R)-Rosuvastatin Methyl Ester and resolving it from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6][8][11]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13] The workflow involves subjecting a solution of the intermediate to harsh conditions and analyzing the resulting mixture.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of (5R)-Rosuvastatin Methyl Ester acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) start->base Expose Aliquots oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose Aliquots thermal Thermal (e.g., 80°C in Solution) start->thermal Expose Aliquots photo Photolytic (UV/Vis Light Exposure) start->photo Expose Aliquots hplc HPLC Analysis with UV/PDA Detector acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec Peak Purity & Mass Balance Calculation hplc->mass_spec characterization LC-MS for Impurity Structure Elucidation mass_spec->characterization

Caption: Experimental workflow for forced degradation studies.

Summary of Expected Degradation

The following table summarizes the expected outcomes from a forced degradation study on (5R)-Rosuvastatin Methyl Ester, based on published data for Rosuvastatin.

Stress ConditionReagents & ConditionsExpected DegradationPrimary Degradation Products
Acid Hydrolysis 0.1N - 1N HCl, elevated temperature (e.g., 80°C)SignificantRosuvastatin Lactone, (3R, 5R)-isomer[6][8]
Base Hydrolysis 0.1N - 1N NaOH, elevated temperatureModerateRosuvastatin acid (hydrolyzed ester)
Oxidation 0.5% - 3% H₂O₂, room temperatureSignificantVarious polar oxidation products[9]
Photolytic UV (e.g., 254 nm) and/or visible lightSignificantPhotodegradation products[10]
Thermal (Neutral) In solution (e.g., water/ACN), 80°CSlight to ModerateIsomers, lactone (slower rate)[14]
Step-by-Step Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general-purpose, self-validating Reverse-Phase HPLC method for assessing the stability of (5R)-Rosuvastatin Methyl Ester.

1. Objective: To quantify (5R)-Rosuvastatin Methyl Ester and separate it from its potential degradation products.

2. Materials & Reagents:

  • (5R)-Rosuvastatin Methyl Ester reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric Acid or Trifluoroacetic Acid (TFA) (for pH adjustment)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

3. Chromatographic Conditions:

  • Column: C18 column, e.g., Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: Isocratic mixture of Acetonitrile and water (pH adjusted to ~3.5 with phosphoric acid) in a 40:60 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detector: Photodiode Array (PDA) or UV detector at 242 nm.[8][10]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes to ensure elution of all degradation products.

4. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the methyl ester intermediate into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.

5. Forced Degradation Sample Preparation:

  • Acid: Mix 1 mL of stock solution with 1 mL of 1N HCl. Reflux at 80°C for a specified time (e.g., 24 hours).[11] Cool and neutralize with 1N NaOH before diluting to a final concentration of 100 µg/mL with the mobile phase.

  • Base: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Reflux at 80°C. Cool and neutralize with 1N HCl before diluting.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Dilute to final concentration when ready for analysis.

  • Thermal: Dilute the stock solution to 100 µg/mL with the mobile phase and reflux at 80°C.

  • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber.

6. Method Validation (Self-Validating System):

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples. Peak purity analysis using a PDA detector should be performed to ensure the main peak is free from co-eluting impurities.

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., 1-150 µg/mL). A linear regression should yield a correlation coefficient (r²) > 0.999.[8]

  • Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.[11]

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples. The relative standard deviation (%RSD) should be less than 2.0%.[10]

Degradation Pathways and Structural Elucidation

Understanding the chemical structures of the degradation products is vital for process optimization and quality control.

Degradation_Pathways Intermediate (5R)-Rosuvastatin Methyl Ester Lactone Rosuvastatin Lactone Intermediate->Lactone  Acid (H+) Intramolecular Cyclization Isomer (3R, 5R)-Isomer (Anti-isomer) Intermediate->Isomer  Heat / Acid Epimerization Oxidized Oxidation Products Intermediate->Oxidized  [O] (e.g., H2O2) Hydrolyzed Rosuvastatin Acid Intermediate->Hydrolyzed  Base (OH-) Ester Hydrolysis

Caption: Major degradation pathways for the methyl ester intermediate.

LC-MS (Liquid Chromatography-Mass Spectrometry) is the primary tool used to elucidate the structures of these degradants. By analyzing the fragmentation patterns of the separated impurities, their molecular structures can be proposed and confirmed.[10] For instance, the formation of the lactone is confirmed by a mass loss of 32 Da (CH₃OH) relative to the parent methyl ester.

Conclusion and Recommendations

The thermodynamic stability of (5R)-Rosuvastatin Methyl Ester is a critical attribute that must be carefully controlled during the synthesis of Rosuvastatin. The primary degradation pathways are acid-catalyzed lactonization and, to a lesser extent, oxidation and photolysis.

Recommendations for Drug Development Professionals:

  • Process Control: Strictly control pH to be near-neutral or slightly basic during work-up and isolation steps. Avoid prolonged exposure to acidic conditions.

  • Temperature Management: Keep process temperatures to a minimum where feasible to reduce the rate of epimerization and other thermal degradation.

  • Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation, especially if the intermediate is to be stored for any length of time.

  • Light Protection: All manufacturing steps, from reaction to storage, should be performed in light-protected vessels.

  • Analytical Monitoring: Employ a validated, stability-indicating HPLC method to monitor the purity of the intermediate at all stages to ensure the final API meets all quality specifications.

By understanding and controlling these parameters, manufacturers can ensure the production of high-purity, high-quality Rosuvastatin, ultimately safeguarding patient health.

References

  • Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC.
  • Velayudhankutty et al. (2023). A COMPREHENSIVE REVIEW ON STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF ROSUVASTATIN IN COMBINATION WITH OTHER DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(9), 4292-4303.
  • Review On the Development, Validation, And Analytical Methods for Rosuvastatin: A Comprehensive Approach to Cardiovascular Treatment. International Journal of Pharmaceutical Sciences.
  • Yan, J. and Jiang, C. (2020) Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, 1-7.
  • Alvarez Bilbao, A., & Trujillo Gonzalez, M. (2014). Development and validation of a stability indicating analytical HPLC method for the quantification of Rosuvastatin Calcium. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 69-85.
  • Chaudhari et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 1245-1250.
  • Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.
  • A New Improved RP-HPLC Method for Assay of Rosuvast
  • Rosuvastatin degradation products.
  • The patent landscape of Rosuvastatin.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. PMC.
  • DERIVATIZATION OF ROSUVASTATIN AS METHYL ESTER FOR ITS ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY IN PLASMA. Farmacia.
  • PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. WJPMR.
  • Determination of rosuvastatin in the presence of its degradation products by a stability-indic
  • Synthetic method of rosuvastatin calcium chiral isomer impurity.
  • DEVELOPMENT AND VA- LIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. International Journal of Pharmaceutics and Drug Analysis.
  • A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formul
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach.
  • Suggested scheme for the acid degradation of rosuvastatin calcium.

Sources

Methodological & Application

synthetic route for the preparation of (5R)-Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Target Molecule: (3R, 5R)-Rosuvastatin Methyl Ester (Commonly referred to as the (5R)-isomer).[1][2] Role: Critical Impurity Reference Standard / Diastereomeric Probe. CAS Registry: 1776088-23-3 (Methyl Ester).[1][2][3][4]

Executive Summary

In the development of Rosuvastatin Calcium (API), the control of stereochemistry at the C3 and C5 positions is paramount. The active pharmaceutical ingredient possesses a (3R, 5S) syn-diol configuration. However, regulatory guidelines (ICH Q3A/B) require the quantification of the (3R, 5R) anti-isomer (the "(5R)-isomer"), which is a common process impurity.

This Application Note details the synthetic route to access the (5R)-Rosuvastatin Methyl Ester . Unlike the API synthesis, which utilizes a chelating syn-reduction (Narasaka-Prasad), this protocol employs an intramolecular hydride delivery system (Evans-Saksena) to enforce anti-stereochemistry, yielding the high-purity (5R) diastereomer required for analytical method validation.[1]

Part 2: Synthetic Pathway Visualization

The following directed graph illustrates the divergence between the API route (Syn) and the Target Reference Standard route (Anti).

Rosuvastatin_Synthesis Start Pyrimidine Aldehyde (Core) Enone Intermediate A: C5-Oxo Enone (3R-Configuration Set) Start->Enone Wittig Olefination (MeCN, Reflux) Wittig Wittig Reagent (Chiral Side Chain) Wittig->Enone Deprotect Intermediate B: Beta-Hydroxy Ketone (Free C3-OH) Enone->Deprotect Acid Hydrolysis (Removal of TBS) SynRed API ROUTE (3R, 5S) Reagent: Et2BOMe / NaBH4 Mechanism: Chelation Control Deprotect->SynRed Path to Drug AntiRed TARGET ROUTE (3R, 5R) Reagent: Me4NHB(OAc)3 Mechanism: Intramolecular Hydride Delivery Deprotect->AntiRed Path to Impurity Std Target Target Product: (5R)-Rosuvastatin Methyl Ester (Anti-Diol) AntiRed->Target Purification

Figure 1: Divergent synthesis showing the specific pathway (Red) to generate the (5R)-isomer via anti-selective reduction.

Part 3: Detailed Experimental Protocols

Phase 1: Construction of the Carbon Skeleton (Wittig Olefination)

Objective: Couple the pyrimidine core with the chiral side chain to form the C5-oxo intermediate.[1]

Reagents:

  • Compound A (Aldehyde): 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carbaldehyde.[1][5]

  • Compound B (Ylide): Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate.[1][6]

Protocol:

  • Charge: In a 2L reactor under nitrogen, dissolve Compound A (1.0 eq) and Compound B (1.2 eq) in Acetonitrile (10 vol).

  • Reflux: Heat the mixture to reflux (80–82°C) for 14–16 hours.

    • Process Check: Monitor by HPLC.[6][7][8][9] Target < 1.0% residual Aldehyde.[6][9]

  • Workup: Cool to 25°C. Concentrate under vacuum to remove Acetonitrile. Re-dissolve residue in Toluene.

  • Wash: Wash with water to remove phosphine oxide byproducts (partial removal).[1]

  • Crystallization: Evaporate Toluene and recrystallize from Cyclohexane/Isopropanol (9:1) to yield the Enone Intermediate .

Phase 2: Deprotection of C3-Hydroxyl

Objective: Remove the TBS group to expose the C3-hydroxyl, which is necessary to direct the subsequent reduction.

Protocol:

  • Dissolve the Enone Intermediate in Methanol (10 vol).

  • Add Methanesulfonic acid (0.1 eq) or dilute HCl at 0°C.

  • Stir at 20–25°C for 4 hours.

  • Neutralize: Adjust pH to 7.0 using saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate. This yields the 
    
    
    
    -Hydroxy Ketone
    (Intermediate B).[1]
    • Critical Quality Attribute (CQA): The C3 stereocenter is preserved. Enantiomeric purity must be checked here (>99% ee).

Phase 3: The Critical Step – Anti-Selective Reduction

Objective: Reduce the C5-ketone to the C5-hydroxyl with (R)-configuration (Anti to the C3-hydroxyl).[1]

Mechanism: This step utilizes Tetramethylammonium Triacetoxyborohydride , which undergoes ligand exchange with the C3-hydroxyl. The hydride is delivered intramolecularly from the same face as the hydroxyl group, favoring the anti-1,3-diol.

Protocol:

  • Preparation: Dissolve the

    
    -Hydroxy Ketone (1.0 eq) in Anhydrous Acetonitrile/Acetic Acid (4:1 ratio).
    
    • Note: The solvent mixture is critical for the stability of the borohydride reagent.

  • Cooling: Cool the solution to -40°C.

  • Reagent Addition: Add Tetramethylammonium Triacetoxyborohydride (5.0 eq) in portions over 1 hour.

    • Why: Slow addition prevents temperature spikes that could degrade stereoselectivity.

  • Reaction: Stir at -40°C for 18 hours.

    • Monitor: TLC/HPLC should show disappearance of the ketone.

  • Quench: Pour the reaction mixture into 0.5M Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) and stir vigorously for 2 hours at room temperature.

    • Function: This breaks the boron-diol complex.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated

    
     and Brine.
    
  • Purification: The crude usually contains an Anti:Syn ratio of ~90:[9]10. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient) to isolate the pure (5R)-Rosuvastatin Methyl Ester .

Part 4: Analytical Characterization & Validation

To validate the synthesis of the (5R)-isomer, it must be differentiated from the (3R, 5S) API precursor.

Table 1: Comparative Analytical Data

Parameter(3R, 5S)-Isomer (API Precursor)(3R, 5R)-Isomer (Target Impurity)
Physical State Viscous Oil / Amorphous SolidViscous Oil / Semi-solid
C13 NMR (Acetonide) Syn-acetonide acetal carbon: ~98.5 ppm Anti-acetonide acetal carbon: ~100.4 ppm
H1 NMR (Carbinol Protons) C3-H and C5-H signals distinctC3-H and C5-H signals often overlap differently
HPLC Retention Time Reference = 1.00 (RRT)RRT ≈ 1.05 - 1.10 (Method Dependent)
Reduction Reagent


Note on NMR: The most reliable way to distinguish the isomers is to convert a small aliquot to the acetonide (using 2,2-dimethoxypropane). The C13 chemical shift of the acetonide methyls and the acetal carbon is diagnostic for syn vs anti 1,3-diols (Rychnovsky acetonide analysis).

Part 5: References & Authority

  • Primary Patent (Rosuvastatin Calcium): Watanabe, M., et al. (Shionogi & Co.). "Pyrimidine derivatives and their production." EP0521471A1. (1993). Link

  • Stereoselective Reduction (Syn): Chen, K.M., et al. "1,3-Syn-diastereoselective reduction of beta-hydroxy ketones utilizing alkoxydialkylboranes." Chemistry Letters. (1987).

  • Stereoselective Reduction (Anti): Evans, D.A., et al. "Stereoselective reduction of beta-hydroxy ketones with catecholborane and tetramethylammonium triacetoxyborohydride." Journal of the American Chemical Society. 110(11), 3560-3578. (1988).[1] Link[1]

  • Impurity Characterization: "Rosuvastatin (3R,5R)-Isomer Methyl Ester." SynThink Research Chemicals. Link

  • Process Chemistry: Sethi, M.K., et al. "Characterization and preparation of Process Related Substances of Rosuvastatin-Calcium." Der Pharma Chemica, 8(4):271-285.[6] (2016).[1][6] Link

Disclaimer: This protocol is intended for research and development purposes only. All synthesis involving fluorinated compounds and borohydrides should be conducted in a fume hood with appropriate PPE.

Sources

isolation and purification protocols for Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of Rosuvastatin Methyl Ester

Abstract & Scope

Rosuvastatin Methyl Ester (RME) is the penultimate lipophilic intermediate in the synthesis of Rosuvastatin Calcium. Its isolation is a critical control point (CCP) for the stereochemical purity of the final drug substance. Unlike the final calcium salt, RME is non-ionic and soluble in organic solvents, allowing for specific purification strategies that are impossible in later stages.

This guide details protocols for the isolation of RME, specifically targeting the removal of the (Z)-isomer (a geometric isomer) and the 3S,5R-enantiomer . It provides a dual-track approach: bulk crystallization for kilogram-scale manufacturing and preparative HPLC for high-purity reference standard generation.

Molecular Profile & Stability Considerations

Before initiating isolation, the operator must understand the molecule's specific vulnerabilities. RME contains a dihydroxy heptenoate side chain that is chemically fragile.

  • Lactonization Risk: Under acidic conditions (

    
    ) or elevated heat, the dihydroxy acid side chain cyclizes to form Rosuvastatin Lactone . This is a major degradant.
    
  • Photolytic Degradation: The pyrimidine core and alkene bridge are sensitive to UV light. All isolation steps should be performed under amber light or in opaque vessels.

  • Stereochemistry: The target configuration is (3R,5S,6E). The primary impurity to remove is the (Z)-isomer, which forms during the Wittig-Horner condensation.

Figure 1: Stability & Degradation Pathways

G RME Rosuvastatin Methyl Ester (Target: 3R, 5S, E-isomer) Lactone Rosuvastatin Lactone (Impurity) RME->Lactone Acidic pH / Heat (Cyclization) Z_Isomer (Z)-Isomer (Geometric Impurity) RME->Z_Isomer UV Light / Synthesis Byproduct Acid Rosuvastatin Acid (Hydrolysis Product) RME->Acid Base Hydrolysis (pH > 10)

Caption: Critical degradation pathways. Avoid low pH to prevent lactonization and high pH to prevent premature hydrolysis.

Analytical Prerequisites (HPLC)

You cannot purify what you cannot measure. This analytical method separates the Methyl Ester from the Lactone and the Z-isomer.

Method Parameters:

  • Column: C18 (L1),

    
     (e.g., Kromasil C18 or Acquity BEH).
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Suppresses silanol activity).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate:

    
    .[1]
    
  • Detection: UV @

    
    .
    
  • Temperature:

    
    .
    
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
21.06040

Note: The Methyl Ester typically elutes later than Rosuvastatin Calcium due to higher lipophilicity.

Protocol A: Bulk Isolation via Crystallization

This protocol utilizes the differential solubility of diastereomers. The (E)-isomer (target) crystallizes preferentially in Acetonitrile/Water systems, while the (Z)-isomer remains in the mother liquor.

Reagents:

  • Crude Rosuvastatin Methyl Ester (Syrup or solid).

  • Acetonitrile (HPLC Grade).

  • Water (Deionized).[2]

Step-by-Step Procedure:

  • Dissolution:

    • Charge crude RME into a reactor.

    • Add Acetonitrile (

      
       relative to mass).
      
    • Heat to

      
        with stirring until a clear solution is obtained. Do not exceed 
      
      
      
      to avoid lactonization.
  • Anti-Solvent Addition:

    • Slowly add Water (

      
      ) dropwise over 60 minutes while maintaining 
      
      
      
      .
    • Mechanism:[1][3][4][5][6] This creates a supersaturated solution where the hydrophobic ester wants to crash out.

  • Controlled Cooling (The Critical Step):

    • Cool the mixture linearly from

      
       to 
      
      
      
      over 2 hours.
    • Seeding: At

      
      , add 
      
      
      
      w/w pure RME seed crystals to induce nucleation of the correct polymorph.
  • Deep Cooling:

    • Once at

      
      , further cool to 
      
      
      
      and hold for 4 hours.
    • Why: This maximizes yield. The Z-isomer is more soluble in the cold ACN/Water mix and stays in the liquid.

  • Filtration & Wash:

    • Filter the white crystalline solid.

    • Wash the cake with a cold (

      
      ) mixture of Acetonitrile:Water (1:2).
      
  • Drying:

    • Vacuum dry at

      
       for 12 hours.
      

Protocol B: High-Purity Refinement (Preparative HPLC)

For reference standards (


 purity), crystallization may not suffice. Use this preparative chromatography workflow.

System Setup:

  • Stationary Phase: C18 Prep Column (

    
    ).
    
  • Mobile Phase Modifier: Use 0.1% Formic Acid instead of Phosphoric Acid. Formic acid is volatile and can be removed during lyophilization/evaporation.

Workflow Diagram:

PrepWorkflow cluster_fractions Fraction Collection Logic Start Crude RME (Dissolved in ACN) Load Load onto C18 Column Start->Load Elute Gradient Elution (Water/ACN + 0.1% Formic Acid) Load->Elute Detect UV Detection (242 nm) Monitor Peak Shape Elute->Detect F1 Front Shoulder (Discard - Polar Impurities) Detect->F1 t < 12 min F2 Main Peak (Collect - RME) Detect->F2 12 < t < 18 min F3 Tail (Discard - Z-isomer/Dimer) Detect->F3 t > 18 min Process Evaporate ACN (Rotavap < 40°C) F2->Process Freeze Lyophilize Aqueous Residue Process->Freeze

Caption: Preparative HPLC workflow emphasizing fraction cutting logic to remove the tailing Z-isomer.

Step-by-Step Procedure:

  • Sample Prep: Dissolve

    
     of RME in 
    
    
    
    Acetonitrile. Filter through
    
    
    PTFE filter.
  • Gradient: Run a shallow gradient (e.g., 50% B to 80% B over 40 minutes). A shallow gradient maximizes the resolution between the E and Z isomers.

  • Collection: Trigger collection by threshold (absorbance).

  • Post-Processing:

    • Immediately evaporate the Acetonitrile fraction using a rotary evaporator. Bath temp must not exceed

      
       .
      
    • The remaining aqueous layer (containing formic acid) should be lyophilized (freeze-dried) to prevent hydrolysis of the ester.

Troubleshooting & Impurity Profile

ObservationProbable CauseCorrective Action
High Lactone Content Acidic environment or excessive heat during drying.Ensure mobile phase/crystallization solvent is neutral. Keep drying temp

.
High Z-Isomer Inadequate crystallization cooling or "crash" cooling.Re-crystallize using a slower cooling ramp (

/hour). Ensure seeding is done.
Low Yield Product lost in mother liquor.The ACN:Water ratio (1:[3]2) might be too rich in ACN. Adjust to 1:3.

References

  • Process for the preparation of methyl ester of rosuvastatin. World Intellectual Property Organization.[7] Patent WO2009019211A1. Link

  • Synthetic method for rosuvastatin methyl ester. China National Intellectual Property Administration. Patent CN105461636A. Link

  • Separation of Rosuvastatin methyl ester on Newcrom R1 HPLC column. SIELC Technologies Application Note. Link

  • Rosuvastatin Tablets Monograph. USP-NF (United States Pharmacopeia). Link

  • Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry. Studia Universitatis Babes-Bolyai Chemia, 2022. Link

Sources

Application Note: 1H NMR Spectroscopic Analysis of (5R)-Rosuvastatin Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5R)-Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia. Its methyl ester derivative, (5R)-Rosuvastatin Methyl Ester, serves as a key intermediate in the synthesis of the active pharmaceutical ingredient (API) and is also a potential impurity in the final drug product.[1] A thorough characterization of this compound is therefore essential for quality control and regulatory compliance in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of organic molecules.[2] This application note provides a detailed protocol and analysis for the ¹H NMR characterization of (5R)-Rosuvastatin Methyl Ester, offering insights for researchers, scientists, and drug development professionals.

Rationale for ¹H NMR in the Analysis of (5R)-Rosuvastatin Methyl Ester

¹H NMR spectroscopy is an indispensable tool in pharmaceutical analysis due to its ability to provide detailed information about the chemical structure of a molecule. Each chemically distinct proton in a molecule produces a unique signal in the NMR spectrum, characterized by its chemical shift, multiplicity (splitting pattern), and integral (signal intensity). This "fingerprint" allows for the confirmation of the desired molecular structure and the detection of any impurities. For (5R)-Rosuvastatin Methyl Ester, ¹H NMR is particularly useful for:

  • Structural Verification: Confirming the presence of all key functional groups, including the methyl ester, the aromatic rings, the isopropyl group, and the dihydroxy heptenoate side chain.

  • Stereochemical Integrity: While ¹H NMR alone may not be sufficient to confirm the absolute stereochemistry, it can provide evidence for the relative stereochemistry of the diol.

  • Impurity Profiling: Detecting and quantifying process-related impurities or degradation products.

Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution ¹H NMR spectra of (5R)-Rosuvastatin Methyl Ester.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid strong solvent signals that can obscure the analyte's peaks. Deuterated chloroform (CDCl₃) is a suitable solvent for (5R)-Rosuvastatin Methyl Ester due to its good solubilizing properties for moderately polar organic compounds and its relatively simple residual solvent peak.

  • Sample Concentration: A concentration of 5-10 mg of (5R)-Rosuvastatin Methyl Ester in 0.6-0.7 mL of CDCl₃ is recommended. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening due to viscosity.

  • Procedure:

    • Accurately weigh 5-10 mg of (5R)-Rosuvastatin Methyl Ester into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

ParameterRecommended Value
Spectrometer Frequency400 or 500 MHz
Pulse ProgramStandard 1D proton
Number of Scans16-64 (depending on concentration)
Relaxation Delay1-2 seconds
Acquisition Time2-4 seconds
Spectral Width12-16 ppm
Temperature298 K (25 °C)
ReferencingTetramethylsilane (TMS) at 0.00 ppm

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument 400/500 MHz NMR Spectrometer filter->instrument acquire Acquire 1H NMR Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: Workflow from sample preparation to final analysis report.

¹H NMR Spectral Analysis of (5R)-Rosuvastatin Methyl Ester

The ¹H NMR spectrum of (5R)-Rosuvastatin Methyl Ester in CDCl₃ displays a series of characteristic signals corresponding to the different protons in the molecule. The following is a detailed interpretation of the expected spectrum.

Aromatic Region (δ 7.0-8.0 ppm)

The aromatic protons of the fluorophenyl and pyrimidine rings resonate in this downfield region.

  • Fluorophenyl Protons: The para-substituted fluorophenyl group gives rise to two signals, each integrating to two protons. The protons ortho to the fluorine atom will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both the fluorine and the meta protons. The protons meta to the fluorine will also appear as a doublet of doublets.

  • Pyrimidine Proton: A singlet corresponding to the lone proton on the pyrimidine ring is expected in this region.

Vinylic Region (δ 5.0-6.5 ppm)

The two protons of the trans-double bond in the heptenoate chain appear in this region. They will exhibit a characteristic large coupling constant (typically >15 Hz), confirming the E-stereochemistry. These signals will likely appear as doublets of doublets due to coupling with each other and with the adjacent allylic proton.

Carbinol and Methylene Protons (δ 3.5-4.5 ppm)
  • -CH(OH)- Protons: The two protons attached to the carbons bearing the hydroxyl groups will resonate in this region. They will likely appear as multiplets due to coupling with the adjacent methylene and vinylic protons.

  • -OCH₃ (Methyl Ester): A sharp singlet integrating to three protons, corresponding to the methyl group of the ester, is a key diagnostic signal and is expected around 3.7 ppm.

  • N-CH₃ and SO₂-CH₃ Protons: Two distinct singlets, each integrating to three protons, are expected for the N-methyl and the sulfonyl methyl groups.

Aliphatic Region (δ 1.0-2.5 ppm)

This region contains the signals for the remaining aliphatic protons.

  • -CH₂- Protons: The methylene protons of the heptenoate chain will appear as multiplets.

  • Isopropyl Group: The isopropyl group will give rise to a septet for the methine proton and a doublet for the six equivalent methyl protons.

Tabulated ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and coupling constants for (5R)-Rosuvastatin Methyl Ester in CDCl₃. Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The data presented here is a predictive summary based on known data for rosuvastatin and related structures.[3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~7.70dd2HAr-H (ortho to pyrimidine)
~7.10t2HAr-H (ortho to F)
~6.50dd1HVinylic-H
~5.50dd1HVinylic-H
~4.20m1H-CH(OH)-
~3.90m1H-CH(OH)-
~3.70s3H-COOCH₃
~3.55s3HN-CH₃
~3.45s3HSO₂-CH₃
~3.40septet1H-CH(CH₃)₂
~2.40dd2H-CH₂-COO-
~1.60m2H-CH₂-
~1.25d6H-CH(CH₃)₂

Conclusion

¹H NMR spectroscopy is a highly effective and reliable method for the structural characterization and purity assessment of (5R)-Rosuvastatin Methyl Ester. The detailed protocol and spectral analysis presented in this application note provide a robust framework for researchers and scientists in the pharmaceutical industry to confidently identify and characterize this important synthetic intermediate. The distinct signals for the methyl ester, aromatic, vinylic, and aliphatic protons provide a comprehensive structural fingerprint, ensuring the quality and integrity of the material used in the synthesis of Rosuvastatin.

References

  • Tabassum, A., et al. (2017). Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvastatin. Indian Journal of Pharmaceutical Education and Research, 51(1), 103-109. Available at: [Link]

  • Ciucanu, I., et al. (2022). Derivatization of rosuvastatin as methyl ester for its analysis by gas chromatography-mass spectrometry in plasma. Studia UBB Chemia, 67(4), 19-30. Available at: [Link]

  • Dikmen, T., & Uslu, B. (2020). The application of qNMR for the determination of rosuvastatin in tablet form. Turkish Journal of Chemistry, 44(6), 1331-1345. Available at: [Link]

  • Allmpus. (n.d.). Rosuvastatin Acid Methyl Ester / Rosuvastatin Methyl Ester. Retrieved February 22, 2026, from [Link]

  • Gajewska, M., et al. (2020). Exploring the molecular reorientations in amorphous rosuvastatin calcium. RSC Advances, 10(60), 36567-36578. Available at: [Link]

  • ResearchGate. (n.d.). Electron ionization spectrum and chemical structure of rosuvastatin methyl ester. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US7692009B2 - Reference standard for characterization of rosuvastatin.

Sources

Application Note: Structural Elucidation and Identification of (5R)-Rosuvastatin Methyl Ester via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and stability testing of Rosuvastatin Calcium (API), the formation of esterified by-products and stereoisomeric impurities is a critical quality attribute. This application note details the identification of (5R)-Rosuvastatin Methyl Ester (


), a key process-related impurity.

While Rosuvastatin exists as a free acid (heptenoic acid), the methyl ester variant introduces a mass shift of +14 Da. This guide provides a validated LC-MS/MS fragmentation protocol to distinguish the methyl ester from the parent API and other isobaric interferences. We emphasize the orthogonality required: MS/MS confirms the methyl ester connectivity, while Chromatography (LC) is essential to resolve the (5R) diastereomer from the (5S) active pharmaceutical ingredient.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

PropertyRosuvastatin (API)(5R)-Rosuvastatin Methyl Ester
Formula


Monoisotopic Mass 481.1683 Da495.1839 Da
Precursor Ion

m/z 482.17m/z 496.19
Key Functional Change Carboxylic Acid (

)
Methyl Ester (

)
Stereochemistry (3R, 5S)(3R, 5R) or (3S, 5R)

Scientific Insight: The presence of the methyl ester group alters the fragmentation pathway significantly. Unlike the free acid, which typically undergoes dehydration (


) or decarboxylation (

), the methyl ester is characterized by the neutral loss of methanol (

, -32 Da) in the gas phase.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (5R)-Rosuvastatin Methyl Ester reference standard in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock to 1 µg/mL using Water:Acetonitrile (50:50 v/v).

  • Stability Note: Prepare fresh. Methyl esters can hydrolyze back to the acid form if left in aqueous acidic buffers for extended periods.

LC-MS/MS Conditions

This method utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) for accurate mass determination, though Triple Quadrupole (QqQ) systems are suitable for routine MRM quantification.

Liquid Chromatography (UHPLC)

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 1.8 µm) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+)

  • Ionization: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 4000 V.

  • Fragmentor: 140 V.

  • Collision Energy (CE): Stepped energy (15, 30, 45 eV) to capture both precursor and deep structural fragments.

  • Scan Range: m/z 100 – 1000.

Results: Fragmentation Analysis

Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation tree for Rosuvastatin Methyl Ester. The diagnostic loss of Methanol is the primary differentiator from the Rosuvastatin acid.

Rosuvastatin_Fragmentation Precursor Precursor Ion [M+H]+ m/z 496.19 (Methyl Ester Parent) Frag1 Product Ion m/z 464.16 [M+H - MeOH]+ Precursor->Frag1 -32 Da (Methanol) Diagnostic for Ester Frag4 Side Chain Frag m/z 270.10 (Pyrimidine Core) Precursor->Frag4 Direct Cleavage Frag2 Product Ion m/z 446.15 [M+H - MeOH - H2O]+ Frag1->Frag2 -18 Da (Water) Dehydration Frag3 Core Fragment m/z 258.10 (Pyrimidine Amine) Frag2->Frag3 C-C Cleavage (Side Chain Loss)

Caption: ESI+ Fragmentation pathway of Rosuvastatin Methyl Ester showing the characteristic loss of Methanol (m/z 496 → 464).

Spectral Interpretation
  • Precursor Selection (m/z 496.2): The protonated molecule

    
     is observed at m/z 496.19. This confirms the addition of a methyl group (+14 Da) relative to Rosuvastatin (m/z 482).
    
  • Diagnostic Transition (m/z 496

    
     464): 
    The most abundant product ion arises from the loss of 32 Da  (Methanol, 
    
    
    
    ).
    • Mechanism:[4] McLafferty-type rearrangement or charge-remote fragmentation at the ester linkage.

    • Significance: This transition is absent in Rosuvastatin Acid, which typically loses water (18 Da) to form m/z 464 (isobaric overlap requires high-resolution MS to distinguish

      
       vs 
      
      
      
      , but the loss channel is distinct).
  • Secondary Fragmentation (m/z 446): The m/z 464 ion undergoes further dehydration (

    
    ) to yield m/z 446. This mimics the polyene-like structure formation common in statin degradation.
    
  • Core Fingerprint (m/z 258/270): High collision energies (40+ eV) shatter the heptenoic side chain completely, leaving the fluorophenyl-isopropyl-pyrimidine core.

    • m/z 258: Represents the pyrimidine core with the sulfonamide group intact but side chain removed. This is a "class-characteristic" fragment for all Rosuvastatin derivatives.

Discussion: Stereochemical Differentiation

It is imperative to note that Mass Spectrometry is "blind" to stereochemistry in this context. The (5R)-Methyl Ester and the (5S)-Methyl Ester will produce identical MS/MS spectra.

To positively identify the (5R) isomer, you must rely on Chromatographic Retention Time (


).
  • Protocol: Inject a mixture of (5R)-Methyl Ester standard and (5S)-Methyl Ester standard.

  • Observation: On a standard C18 column, diastereomers typically separate due to differences in hydrophobicity caused by the spatial orientation of the hydroxyl groups.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71587586, Rosuvastatin Methyl Ester. Retrieved from [Link]

  • Zhang, D., et al. (2011). Validated LC-MS/MS Method for the Determination of Rosuvastatin in Human Plasma.[3] Scientific Research Publishing. Retrieved from [Link]

  • Trivedi, R.K., et al. (2012).Characterization of forced degradation products of Rosuvastatin by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

calculating relative response factors (RRF) for Rosuvastatin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Determination of Relative Response Factors (RRF) for Rosuvastatin Calcium Impurities via UHPLC-UV

Abstract

This Application Note details a rigorous protocol for determining the Relative Response Factors (RRF) of Rosuvastatin Calcium impurities, specifically focusing on the Anti-isomer, Lactone, and 5-oxo degradants. Accurate RRF determination is critical for the "mass balance" approach mandated by ICH Q3A/B guidelines, ensuring that impurity quantification reflects true mass rather than just UV response. This guide synthesizes USP/EP compendial standards with advanced UHPLC methodologies to address the specific stability challenges of Rosuvastatin, such as its propensity for acid-catalyzed lactonization.

Introduction & Scientific Context

Rosuvastatin Calcium is a synthetic lipid-lowering agent (HMG-CoA reductase inhibitor).[1] Its impurity profile is complex due to the presence of multiple chiral centers and a sensitivity to acidic environments.

The Challenge: UV Response Disparity

In routine Quality Control (QC), impurities are quantified by comparing their peak area to that of the API (Active Pharmaceutical Ingredient). This assumes that the impurity and the API absorb UV light equally (i.e., have the same extinction coefficient,


, at the detection wavelength).
  • Reality: Impurities like Rosuvastatin Lactone have structurally distinct chromophores compared to the free acid form of Rosuvastatin, leading to significantly different UV responses at the standard detection wavelength (242 nm).

  • Consequence: Assuming an RRF of 1.0 can lead to determining the impurity content incorrectly by 20-40%, potentially causing false passes or failures regarding toxicological thresholds.

Regulatory Framework[2]
  • ICH Q3A(R2) / Q3B(R2): Requires RRFs to be determined if the response factor of the impurity differs from the drug substance by more than ±20% (i.e., RRF < 0.8 or > 1.2).

  • Mass Balance: RRFs are essential to prove that the sum of all impurities plus the assay value equals 100%.

Experimental Protocol

Chemicals and Reagents[3][4][5]
  • API Standard: Rosuvastatin Calcium Reference Standard (purity > 99.0%).

  • Impurity Standards:

    • Impurity A (Anti-isomer): (3R, 5R) diastereomer.

    • Impurity B (Lactone): Rosuvastatin Lactone (formed via internal esterification).

    • Impurity C (5-oxo): Oxidation product.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Trifluoroacetic acid (TFA) or Formic Acid.

Instrumentation & Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA/UV set to 242 nm (primary) and 254 nm (secondary for orthogonality).

  • Column: C18 stationary phase (e.g., ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[2]

    • Expert Insight: A 1.7 µm particle size is chosen to resolve the Anti-isomer from the API, which is a critical pair often co-eluting in standard HPLC.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% TFA in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 2.0 µL
Run Time 15 minutes

Note on pH: Rosuvastatin is liable to lactonization at low pH. While TFA provides sharp peaks, the sample manager must be kept at 4°C, and analysis should be performed immediately after preparation to prevent in-situ degradation.

Solution Preparation (Linearity Method)

The Slope Method is the gold standard for RRF determination, as it cancels out intercept errors and demonstrates linearity across the range.

  • Stock Preparation (0.5 mg/mL):

    • Dissolve accurately weighed API and Impurity Standards in Diluent (Water:Acetonitrile 50:50 v/v).

  • Linearity Levels:

    • Prepare 6 concentration levels ranging from LOQ (Limit of Quantification) to 150% of the specification limit (typically 0.05% to 0.5% of the nominal sample concentration).

    • Example Range: 0.5 µg/mL to 10.0 µg/mL.

RRF Determination Workflow

The following diagram illustrates the logical flow for determining and validating RRF values.

RRF_Workflow Start Start: RRF Determination Prep_Stock Prepare Stock Solutions (API & Impurities) Start->Prep_Stock Prep_Linearity Prepare Linearity Series (LOQ to 150% Spec Limit) Prep_Stock->Prep_Linearity Inject Inject into UHPLC (Triplicate Injections) Prep_Linearity->Inject Check_System System Suitability? (Res > 2.0, RSD < 2.0%) Inject->Check_System Check_System->Prep_Stock Fail Plot_Curves Plot Area vs. Concentration Check_System->Plot_Curves Pass Calc_Slopes Calculate Slopes (m) Linear Regression (y = mx + c) Plot_Curves->Calc_Slopes Calc_RRF Calculate RRF RRF = Slope(Impurity) / Slope(API) Calc_Slopes->Calc_RRF Validation Validate RRF Check Intercept & Correlation (r^2) Calc_RRF->Validation End Report RRF Value Validation->End

Figure 1: Step-by-step workflow for the determination of Relative Response Factors using the Slope Method.

Calculation & Data Analysis

The Formula

The Relative Response Factor is calculated as the ratio of the slopes obtained from the linearity curves:



Where:

  • Slope (m): Derived from the linear regression equation

    
     (Area vs. Concentration in mg/mL).[2]
    
Example Data (Simulated)

The following table represents typical data observed during Rosuvastatin analysis.

CompoundSlope (

)
Correlation (

)
Calculated RRFInterpretation
Rosuvastatin (API) 45,000,0000.99981.00 Reference
Anti-isomer 44,550,0000.99950.99 RRF

1.0 (Isomer has similar chromophore)
Lactone Impurity 63,000,0000.99921.40 High Response (Must correct, or impurity will be overestimated)
5-Oxo Impurity 22,500,0000.99900.50 Low Response (Must correct, or impurity will be underestimated)

Application in Routine Analysis: When calculating the % Impurity in a sample, use the determined RRF in the denominator:



  • Note: If the RRF is 1.4 (Lactone), the correction factor (1/RRF) is 0.71. This means the raw peak area is "too high" and needs to be reduced to reflect the actual mass.

Mechanistic Insight: Impurity Formation

Understanding the chemical pathway is crucial for troubleshooting. The formation of the Lactone impurity is the most common issue during RRF analysis if the diluent is too acidic or the run time is too long.

Degradation_Pathway cluster_conditions Critical Analytical Factors Rosuvastatin Rosuvastatin (Free Acid) Intermediate Acid-Catalyzed Intermediate Rosuvastatin->Intermediate + H+ (Low pH) AntiIsomer Anti-Isomer (Diastereomer) Rosuvastatin->AntiIsomer Epimerization (Light/Heat) Lactone Rosuvastatin Lactone (Cyclic Ester) Intermediate->Lactone - H2O (Cyclization) Factor1 Diluent pH > 6.0 prevents Lactonization Factor2 Keep Sample at 4°C

Figure 2: Degradation pathways affecting Rosuvastatin analysis. Acidic conditions drive Lactone formation, altering RRF accuracy.

Troubleshooting & Best Practices

  • RRF Robustness: RRF values are method-dependent. If you change the mobile phase pH or the detector wavelength (even by 2 nm), you must re-validate the RRF.

  • Correction Factor Confusion: Ensure you know if your software requires the RRF (e.g., 1.4) or the Correction Factor (1/1.4 = 0.71). Entering the wrong one will invert your results.

  • Stability: For the Lactone RRF determination, prepare the standard fresh. Lactone can hydrolyze back to the acid form in basic diluents, while the acid form lactonizes in acidic diluents. Recommended Diluent: Acetonitrile:Water (neutral pH).

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Products Q3B(R2).[4][3] International Council for Harmonisation.[4] [Link]

  • United States Pharmacopeia (USP). (2023). Rosuvastatin Calcium Monograph.[5] USP-NF.[5] [Link]

  • Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Scientia Pharmaceutica. [Link]

  • European Medicines Agency. (2014). Assessment Report: Rosuvastatin.[6][5][7][8][9][Link]

  • Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography.[10][Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Rosuvastatin Methyl Ester (RME) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Thermal Degradation of Rosuvastatin Methyl Ester

Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4

Welcome to the RME Stability Support Hub

You are likely here because your HPLC chromatograms are showing unexplained impurity growth, or your melting point analysis indicates a drop in purity after drying.

Rosuvastatin Methyl Ester (RME) is a critical intermediate. While chemically distinct from the final Rosuvastatin Calcium salt, it shares the fragility of the dihydroxy heptenoic side chain . Thermal degradation in RME is rarely just "heat"—it is almost always Heat + X , where X is moisture, acidity, or oxygen.

This guide moves beyond generic advice to address the specific mechanistic failures occurring in your flask.

Module 1: Diagnosis & Identification

Is it thermal degradation, or something else?

Before adjusting your process, confirm the degradation profile. Thermal stress on RME typically manifests as specific pathways distinct from photolytic or hydrolytic degradation alone.

Q: My HPLC shows new peaks after vacuum drying. How do I identify them?

A: You are likely seeing Elimination Products or Oxidation , not just Lactonization. Unlike Rosuvastatin Acid, the Methyl Ester cannot directly cyclize to the lactone without first hydrolyzing or undergoing harsh catalysis. However, heat drives the elimination of the hydroxyl groups on the side chain.

Diagnostic Lookup Table:

RRT (Approx)*Impurity TypeCauseThermal Sensitivity?
0.92 - 0.96 5-Oxo Derivative Oxidation (Heat accelerated)High
1.10 - 1.20 Rosuvastatin Lactone Hydrolysis

Cyclization
Medium (Requires moisture)
1.30+ Dehydration Products Thermal Elimination (diene formation)Very High
~0.50 Rosuvastatin Acid HydrolysisLow (Heat accelerates)

*Relative Retention Time (RRT) varies by method but these are standard for C18/Acetonitrile methods.

Module 2: The Mechanics of Failure (Visualized)

Understanding how RME breaks down is the only way to stop it. The diagram below maps the kinetic pathways activated by heat.

RME_Degradation cluster_conditions Critical Control Points RME Rosuvastatin Methyl Ester (Target Molecule) Acid Rosuvastatin Acid (Hydrolysis Product) RME->Acid Heat + Moisture (Hydrolysis) Oxo 5-Oxo Derivative (Oxidative Impurity) RME->Oxo Heat + O2 (Oxidation) Diene Dehydration Products (Elimination) RME->Diene High Heat (>50°C) (Elimination) Lactone Rosuvastatin Lactone (Major Impurity) Acid->Lactone Acidic pH + Heat (Cyclization) Control1 Moisture < 0.5% Control2 Temp < 40°C

Figure 1: Thermal degradation pathways of Rosuvastatin Methyl Ester. Note that Lactone formation is usually a secondary step following hydrolysis.

Module 3: Process Troubleshooting (FAQs)

Q: I am drying RME at 60°C, but purity drops by 1.5%. Why?

A: 60°C is above the thermal threshold for the dihydroxy side chain. Even if the melting point is higher (~104–108°C), the activation energy for beta-elimination of the hydroxyl groups is reached around 50°C over prolonged periods.

Corrective Protocol:

  • Lower Temperature: Set maximum oven temperature to 40°C .

  • Increase Vacuum: You must compensate for the lower heat by increasing vacuum depth to < 10 mbar .

  • Nitrogen Bleed: Do not use air to break the vacuum. Oxygen at elevated temperatures accelerates the formation of the 5-oxo impurity (oxidation of the hydroxyl group to a ketone).

Q: My samples degrade in the autosampler tray. Is the HPLC method causing this?

A: Yes, specifically the solvent choice. If you are dissolving RME in Methanol , you risk two issues:

  • Transesterification: Over time, methyl ester can exchange, or if trace acid is present, it can facilitate equilibrium shifts.

  • Lactonization: If your mobile phase is acidic (pH < 4.0) and the sample sits, the RME will hydrolyze to the acid and then cyclize to the lactone.

The "Cold-Chain" Analytical Workflow:

  • Diluent: Use Acetonitrile:Water (Neutral) rather than Methanol or Acidic buffers for sample prep.

  • Temperature: Set autosampler to 4°C .

  • Buffer: If using Ammonium Acetate, ensure pH is near 6.0-7.0 to stabilize the ester.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to isolate the source of thermal degradation in your workflow.

Figure 2: Logical decision matrix for isolating the root cause of RME degradation.

Module 5: Validated Storage & Handling Protocol

To maintain RME purity >99.5%, adopt this rigorous standard operating procedure (SOP).

Storage Conditions
  • Temperature: -20°C (Long term) or 2-8°C (Short term < 1 week).

  • Atmosphere: Under Argon or Nitrogen blanket.

  • Container: Amber glass (Type I) with Teflon-lined screw cap. Never store in clear glass due to photo-instability.

Drying Protocol (Thermal Safety)

If you must dry the sample to remove residual solvents (e.g., Ethyl Acetate/Hexane from recrystallization):

  • Step 1: Air dry on the filter funnel for 1 hour (minimize solvent load).

  • Step 2: Transfer to vacuum oven.

  • Step 3: Set temperature to 35°C .

  • Step 4: Apply vacuum (< 10 mbar) for 12–24 hours.

  • Validation: Check Loss on Drying (LOD) and HPLC purity. If LOD is high but purity is dropping, do not increase heat . Grind the sample to reduce particle size and re-dry at 35°C.

References

  • Guidance on Stability Testing: International Council for Harmonisation (ICH).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2]

  • Rosuvastatin Degradation Kinetics: Ghanem, R., et al. (2023).[3] "Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions." Chemical Papers.

  • Impurity Profiling: U.S. Pharmacopeia (USP). Rosuvastatin Calcium Monograph - Impurity Tables.

  • Statin Stability Mechanisms: Simvastatin and Rosuvastatin thermal analysis and oxidative pathways. Journal of Pharmaceutical Sciences.

Sources

optimization of column temperature for Rosuvastatin ester separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Column Temperature for Rosuvastatin Ester Separation

Module 1: The Mechanism (FAQ)

Q1: Why is temperature the "silent variable" in Rosuvastatin ester separation?

While mobile phase composition (pH and organic modifier) is the primary driver of selectivity, column temperature is the fine-tuning knob that dictates the thermodynamics of separation .[1]

Rosuvastatin (RSV) is an amphiphilic acid (pKa ~4.0), whereas its ester impurities (Methyl, Ethyl, or tert-Butyl esters) are neutral and significantly more lipophilic. The retention mechanism is governed by the Van 't Hoff equation:



Where:

  • 
     is the retention factor.[1][2]
    
  • 
     is the enthalpy of transfer (analyte moving from mobile to stationary phase).
    
  • 
     is temperature in Kelvin.
    

The Critical Insight: The enthalpy of transfer (


) differs significantly between the ionized parent drug (RSV) and the neutral ester.
  • At lower temperatures (25°C): The stationary phase (C18) is more ordered ("solid-like"), often providing better steric selectivity for separating isomers or structurally similar esters.

  • At higher temperatures (40°C - 55°C): Mass transfer kinetics improve, sharpening peaks and reducing backpressure. However, the retention of the neutral ester often decreases faster or slower relative to the parent acid depending on the specific column chemistry, altering the elution order or resolution (

    
    ).
    
Q2: Can high temperature induce on-column artifacts?

Yes. This is a critical risk factor for Rosuvastatin.

  • Lactonization: Rosuvastatin is prone to intramolecular cyclization to form Rosuvastatin Lactone under acidic conditions. This reaction is endothermic and accelerated by heat (>40°C).

  • In-situ Esterification: If your mobile phase contains Methanol and an acidic buffer (e.g., Formic Acid), operating at high temperatures (>50°C) can catalyze the reaction between Rosuvastatin and the solvent, artificially increasing the Rosuvastatin Methyl Ester peak area during the run.

Module 2: Troubleshooting Guide

Scenario A: "The Rosuvastatin peak and Methyl Ester impurity are co-eluting."

Diagnosis: The selectivity factor (


) is near 1.0 at your current temperature.
Root Cause:  The differential migration rates of the acid (RSV) and neutral (Ester) have converged.

Corrective Action:

  • Construct a Van 't Hoff Plot: Run the standard mixture at 25°C, 35°C, and 45°C.

  • Analyze Slopes: Plot

    
     vs. 
    
    
    
    . The lines for RSV and the Ester will likely have different slopes.
  • Select the Divergence Point: Choose the temperature where the lines are furthest apart.

    • Field Insight: For C18 columns, lowering the temperature (e.g., to 25°C - 30°C) often increases the retention of the lipophilic ester more than the polar parent, improving resolution (

      
      ).
      
Scenario B: "I see excellent separation, but the Rosuvastatin peak is tailing (As > 1.5)."

Diagnosis: Kinetic lag or secondary silanol interactions. Root Cause: At lower temperatures (used for selectivity), the viscosity of the mobile phase increases, slowing mass transfer.

Corrective Action:

  • Incremental Heating: Increase temperature in 5°C steps (e.g., 25°C

    
     30°C).
    
  • Flow Rate Compensation: If you increase T, viscosity drops. You may need to increase flow rate slightly to maintain constant pressure and efficiency, provided resolution is maintained.

  • Buffer Check: Ensure the buffer strength is adequate (e.g., 10-20 mM Ammonium Acetate) to suppress silanol interactions, rather than relying solely on temperature to fix tailing.

Scenario C: "My Methyl Ester peak area increases over time in the sequence."

Diagnosis: On-column degradation or autosampler instability. Root Cause: The sample is reacting in the autosampler or on the column due to thermal stress.

Corrective Action:

  • Thermostat the Autosampler: Set sample compartment to 4°C - 10°C immediately.

  • Limit Column Temperature: Do not exceed 40°C if using acidic methanol mobile phases.

  • Switch Solvents: If high temperature is required for separation, switch the organic modifier from Methanol to Acetonitrile to prevent methyl ester formation.

Module 3: Optimization Protocol (SOP)

Objective: Determine the optimal column temperature (


) for maximal resolution (

) between Rosuvastatin and Rosuvastatin Methyl Ester.
Step 1: System Preparation
  • Column: C18 (e.g., 100 mm x 2.1 mm, 1.7 µm or 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (preferred over MeOH to prevent esterification).

  • Gradient: Standard generic gradient (e.g., 10% B to 90% B).

Step 2: The Temperature Scouting Loop

Execute the following workflow for temperatures: 25°C, 35°C, 45°C, 55°C .

  • Equilibration: Set

    
     and pump 10 column volumes. Allow pressure to stabilize (
    
    
    
    bar).
  • Blank Injection: Verify baseline cleanliness.

  • System Suitability Solution (SST): Inject mixture containing Rosuvastatin (1.0 mg/mL) and Methyl Ester (0.01 mg/mL).

  • Data Capture: Record Retention Time (

    
    ), Peak Width (
    
    
    
    ), and Tailing Factor (
    
    
    ).
Step 3: Calculation & Selection

Calculate Resolution (


) for the critical pair at each temperature:


  • Criteria for Success:

    • 
       (Tailing) 
      
      
      
    • Backpressure < 80% of column max.

Module 4: Data Visualization

Figure 1: Optimization Workflow Logic

TemperatureOptimization Start Start: Method Development SetTemp Set Initial Temp (30°C) Start->SetTemp RunSST Run System Suitability (RSV + Ester Mix) SetTemp->RunSST CheckRes Check Resolution (Rs) RunSST->CheckRes CheckTailing Check Tailing (As) CheckRes->CheckTailing Pass DecideTemp Evaluate Selectivity Type CheckRes->DecideTemp Fail GoodRes Rs > 2.0 PoorRes Rs < 1.5 Finalize Finalize Method Parameters CheckTailing->Finalize Pass IncreaseTemp Increase T (+5°C) (Improve Mass Transfer) CheckTailing->IncreaseTemp Fail (Tailing) GoodPeak As < 1.5 BadPeak As > 1.5 LowerTemp Decrease T (-5°C) (Enhance Steric Selectivity) DecideTemp->LowerTemp Co-elution DecideTemp->IncreaseTemp Broad Peaks LowerTemp->RunSST IncreaseTemp->RunSST

Caption: Decision tree for iterative temperature optimization based on Resolution (Rs) and Peak Symmetry (As).

Table 1: Representative Performance Data (Hypothetical C18 Column)

Note: Data trends reflect typical behavior of Rosuvastatin on Hybrid C18 stationary phases.

Temperature (°C)Retention (RSV)Retention (Ester)Resolution (

)
Backpressure (bar)Risk Assessment
25°C 4.5 min5.8 min3.2 450High pressure; Good separation.
35°C 4.1 min5.1 min2.8 380Optimal Balance.
45°C 3.6 min4.2 min1.9310Loss of resolution.
55°C 3.2 min3.5 min1.1240Co-elution risk; Degradation risk.

References

  • United States Pharmacopeia (USP). Chromatography <621>. Rockville, MD: United States Pharmacopeial Convention.

  • Sultana, N., et al. (2015). "Validated RP-HPLC method for determination of rosuvastatin calcium in bulk and pharmaceutical formulation." International Journal of Pharmaceutical Sciences and Research.

  • Trivedi, H.K., & Patel, M.C. (2012). "Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin and its related impurities in pharmaceutical dosage forms." Scientia Pharmaceutica.

  • Chrom Tech, Inc. (2025). "How Does Column Temperature Affect HPLC Resolution?" Chrom Tech Technical Guide.

  • Thermo Fisher Scientific. (2023).[3] "Optimization of Column Temperature for Statin Separation." AnalyteGuru.

Sources

Validation & Comparative

Technical Guide: Stereochemical Differentiation of Rosuvastatin Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing (5R)-Rosuvastatin Methyl Ester from (5S)-Isomer Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers.

Executive Summary: The Stereochemical Imperative

In the synthesis of Rosuvastatin Calcium, the Rosuvastatin Methyl Ester intermediate represents the critical "stereochemical checkpoint." The pharmacological efficacy of the final drug depends entirely on the (3R, 5S) configuration.

The specific challenge addressed in this guide is distinguishing the desired (5S)-isomer (part of the syn-1,3-diol system) from the undesired (5R)-isomer (the anti-diastereomer). Failure to detect the (5R)-isomer at this stage results in the formation of the "Anti-isomer" impurity in the final API, which is difficult to purge and strictly regulated by ICH Q3 guidelines.

Key Distinction:

  • Target Molecule: (3R, 5S)-Rosuvastatin Methyl Ester (Syn-isomer).

  • Impurity: (3R, 5R)-Rosuvastatin Methyl Ester (Anti-isomer).

Structural Analysis & Chemical Logic

Before selecting an analytical method, one must understand the physicochemical differences between the isomers.

Feature(3R, 5S)-Isomer (Target)(3R, 5R)-Isomer (Impurity)Analytical Implication
Relationship Reference StandardDiastereomerDifferent physical properties (BP, MP, Solubility, Polarity).
3D Conformation Syn-1,3-diolAnti-1,3-diolSeparable on Achiral (C18) stationary phases.
H-Bonding Intramolecular H-bond capableDifferent H-bond networkDistinct NMR chemical shifts and coupling constants.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Application: Routine quantitative analysis and impurity profiling. Logic: Since the (5R) and (5S) isomers (with a fixed 3R center) are diastereomers, they possess different hydrophobicities and interaction energies with C18 ligands. Chiral columns are not strictly necessary for this specific pair, making RP-HPLC the most cost-effective and robust solution.

Experimental Protocol: Diastereomeric Separation
  • System: UHPLC or HPLC with UV detection (PDA).

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent C18 column (e.g., Zorbax Eclipse Plus).

  • Wavelength: 242 nm (λ max for the pyrimidine core).

  • Column Temperature: 40°C (Critical for resolution).

Mobile Phase Strategy:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Note: Acidic pH is required to suppress silanol activity and maintain the protonation state, ensuring sharp peaks.

Gradient Profile (Example):

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 60 40 0.4
10.0 40 60 0.4
15.0 10 90 0.4

| 20.0 | 60 | 40 | 0.4 |

Data Interpretation:

  • Elution Order: The anti-isomer (3R, 5R) typically elutes before the syn-isomer (3R, 5S) on C18 columns due to slightly lower lipophilicity caused by its specific hydrogen-bonding conformation, though this can reverse depending on the specific mobile phase organic modifier (MeOH vs ACN).

  • Acceptance Criteria: Resolution (

    
    ) between (5R) and (5S) peaks must be 
    
    
    
    .

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Structural validation and absolute configuration assignment. Logic: The spatial environment of the protons at C-3 and C-5 differs between syn and anti arrangements. While raw chemical shifts differ, the coupling constants (


)  provide the definitive proof.
Experimental Protocol: 1H-NMR Analysis
  • Solvent: Dissolve ~10 mg of sample in DMSO-d6 or CDCl3 . DMSO is preferred if hydrogen bonding analysis is required.

  • Instrument: 400 MHz or higher.

  • Target Region: 3.5 ppm – 4.5 ppm (Carbinol protons H-3 and H-5).

Diagnostic Signals:

  • (3R, 5S) Syn-Isomer: The H-5 proton typically exhibits a distinct multiplet pattern compared to the anti-isomer. In CDCl3, the chemical shift difference (

    
    ) between H-3 and H-5 is often larger in the anti isomer than in the syn isomer.
    
  • Rychnovsky Acetonide Method (Gold Standard): If ambiguity remains, convert the 1,3-diol to an acetonide (using 2,2-dimethoxypropane).

    • Syn-acetonide: C4 and C6 methyl groups of the acetonide appear at 19 ppm and 30 ppm in 13C-NMR.

    • Anti-acetonide: Methyl groups appear at 25 ppm (both near 25 ppm).

Method 3: Chiral HPLC (Enantiomeric Control)

Application: Distinguishing the (3R, 5S) target from its Enantiomer (3S, 5R). Logic: If the 3-position is also inverted, the molecule is an enantiomer, not a diastereomer. RP-HPLC cannot separate these. A chiral stationary phase is required.

Experimental Protocol: Chiral Separation
  • Column: Chiralpak IB or Chiralpak AD-H (Amylose-based).

  • Mobile Phase: n-Heptane : Ethanol : TFA (85 : 15 : 0.1).

  • Mode: Normal Phase.

  • Result: The (3S, 5R) enantiomer will have a distinct retention time from the (3R, 5S) target.

Analytical Decision Matrix (Visualized)

The following diagram outlines the logical workflow for characterizing a batch of Rosuvastatin Methyl Ester.

Rosuvastatin_Analysis Start Crude Rosuvastatin Methyl Ester Check1 Is the 3-position fixed as (R)? Start->Check1 Path_Diast Challenge: (5R) vs (5S) (Diastereomers) Check1->Path_Diast Yes (Standard Synthesis) Path_Enant Challenge: (3S,5R) vs (3R,5S) (Enantiomers) Check1->Path_Enant No (Total Synthesis/Racemic) Method_RP Method: RP-HPLC (C18) Separates Syn/Anti Path_Diast->Method_RP Primary QC Method_Chiral Method: Chiral HPLC (Chiralpak IB) Separates Enantiomers Path_Enant->Method_Chiral Primary QC Validation Validation: 1H-NMR / NOESY Confirm Conformation Method_RP->Validation If peaks overlap Method_Chiral->Validation For absolute config

Caption: Decision tree for selecting the correct analytical technique based on the stereochemical relationship of the impurity.

Comparative Summary

ParameterRP-HPLC (C18)Chiral HPLC1H-NMR
Target Isomer Pair (3R, 5S) vs (3R, 5R)(3R, 5S) vs (3S, 5R)Structural Confirmation
Basis of Separation Hydrophobicity / Polarity3D Spatial InclusionMagnetic Environment
Cost/Speed Low / FastHigh / SlowMedium / Slow
Limit of Quantitation < 0.05%< 0.1%~ 1-2%
Recommendation Primary Method for Process ControlRelease Testing for Enantiomeric PurityR&D Validation only

References

  • Vertex AI Search. (2023).[1] Separation of Rosuvastatin methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Link

  • Reddy, G. V., et al. (2015). Development and Validation of Chiral HPLC Method for Quantitation of Enantiomer in Rosuvastatin Calcium. International Journal of Pharmaceutics and Drug Analysis. Link

  • Trivedi, H. K., & Patel, M. C. (2012). Process for the preparation of methyl ester of rosuvastatin. World Intellectual Property Organization (WO2009019211A1). Link

  • MDPI. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. Molecules. Link

  • Simson Pharma. (2024). Rosuvastatin (3S,5S)-Isomer Methyl Ester Reference Standards. Link

Sources

A Comparative Stability Analysis of Rosuvastatin Prodrugs: Ethyl Ester vs. Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides an in-depth comparative stability analysis of two common ester prodrugs of Rosuvastatin: the ethyl ester and the methyl ester. As a cornerstone in the management of dyslipidemia, Rosuvastatin's efficacy is undisputed. However, the development of its prodrugs, often pursued to enhance properties like bioavailability, introduces new stability considerations that are critical for formulation, storage, and ultimately, therapeutic consistency.[1] This document moves beyond theoretical discussions to outline a comprehensive experimental framework, grounded in ICH guidelines, for a direct, head-to-head stability comparison.

Molecular Structure and Physicochemical Foundations

The fundamental difference between Rosuvastatin Ethyl Ester and Rosuvastatin Methyl Ester lies in the alkyl group of the ester moiety attached to the heptenoic acid side chain. This seemingly minor structural modification can induce subtle yet significant changes in physicochemical properties, thereby influencing the molecule's susceptibility to degradation.

  • Rosuvastatin Methyl Ester: Features a methyl (-CH₃) group.

  • Rosuvastatin Ethyl Ester: Features an ethyl (-CH₂CH₃) group.

The ethyl group is bulkier and provides a greater degree of steric hindrance around the carbonyl carbon of the ester. This can sterically shield the ester from nucleophilic attack, a primary mechanism in hydrolytic degradation. Furthermore, the ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, which can marginally influence the electron density of the carbonyl group.

Diagram: Chemical Structures of Rosuvastatin and its Esters

Fig. 1: Chemical Structures Rosuvastatin Rosuvastatin Free Acid (Active Moiety) MethylEster Rosuvastatin Methyl Ester -COOCH₃ Rosuvastatin->MethylEster Esterification EthylEster Rosuvastatin Ethyl Ester -COOCH₂CH₃ Rosuvastatin->EthylEster Esterification MethylEster->Rosuvastatin Hydrolysis EthylEster->Rosuvastatin Hydrolysis

Caption: Structural relationship between Rosuvastatin and its ester prodrugs.

Table 1: Comparative Physicochemical Properties

PropertyRosuvastatin (Free Acid)Rosuvastatin Methyl EsterRosuvastatin Ethyl Ester
Molecular Formula C₂₂H₂₈FN₃O₆SC₂₃H₃₀FN₃O₆S[2]C₂₄H₃₂FN₃O₆S[3]
Molecular Weight 481.54 g/mol [4]495.56 g/mol [2]509.59 g/mol [3]
Solubility Sparingly soluble in waterSlightly soluble in Methanol, DMSO[2]Slightly soluble in Methanol, DMSO[3]
Predicted pKa ~4.6 (Carboxylic Acid)~13.4 (Hydroxyl Group)[3]~13.4 (Hydroxyl Group)[3]

Designing a Robust Comparative Stability Study

To objectively compare the stability of the two esters, a forced degradation study is essential. This involves subjecting the compounds to stress conditions that are more severe than accelerated storage conditions, as prescribed by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The goal is to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.

Causality Behind Experimental Choices

The selection of stress conditions is not arbitrary; it is designed to mimic the potential chemical challenges a drug substance might face during its lifecycle.

  • Acid/Base Hydrolysis: This is the most anticipated degradation pathway for an ester. Comparing the degradation rates under these conditions provides direct insight into the relative hydrolytic lability of the methyl vs. ethyl ester.[7]

  • Oxidation: The core structure of Rosuvastatin contains sites susceptible to oxidation.[8] This test determines if the ester modification alters this intrinsic susceptibility.

  • Photolysis: Many complex organic molecules are sensitive to light energy. The ICH Q1B guideline provides a standardized approach to assessing photostability.[6]

  • Thermal Stress: This evaluates the solid-state stability of the drug substance, which is crucial for determining appropriate storage conditions and identifying thermally induced degradation products.

Diagram: Experimental Workflow for Comparative Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis RM Rosuvastatin Methyl Ester Acid Acid Hydrolysis (0.1N HCl, 60°C) RM->Acid Base Base Hydrolysis (0.1N NaOH, RT) RM->Base Oxidation Oxidation (3% H₂O₂, RT) RM->Oxidation Photo Photostability (ICH Q1B) RM->Photo Thermal Thermal (80°C, Solid) RM->Thermal RE Rosuvastatin Ethyl Ester RE->Acid RE->Base RE->Oxidation RE->Photo RE->Thermal HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation: - % Degradation - Impurity Profile HPLC->Data

Caption: Workflow for the forced degradation study of Rosuvastatin esters.

Detailed Experimental Protocol

Objective: To quantify and compare the degradation of Rosuvastatin Ethyl Ester and Rosuvastatin Methyl Ester under various stress conditions.

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of Rosuvastatin Methyl Ester and Rosuvastatin Ethyl Ester at a concentration of 1000 µg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50). Protect these solutions from light.[4]

2. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Reflux the mixture at 80°C for 24 hours.[9] Before analysis, cool and neutralize the solution with an equivalent amount of 1 N NaOH. Dilute with the mobile phase to a final concentration of ~100 µg/mL.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 5 N NaOH. Reflux at 80°C for 24 hours.[9] Cool, neutralize with 5 N HCl, and dilute with the mobile phase to ~100 µg/mL.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase to ~100 µg/mL.
  • Thermal Degradation: Accurately weigh the solid ester powders and store them in a hot air oven at 80°C for 48 hours. After exposure, dissolve the powder in the mobile phase to achieve a concentration of ~100 µg/mL.
  • Photostability: Expose the solid ester powders to light, ensuring an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m², as per ICH Q1B guidelines. Prepare a solution of ~100 µg/mL in the mobile phase for analysis.

3. Stability-Indicating HPLC Method:

  • The analytical method must be validated to prove it is "stability-indicating," meaning it can accurately measure the decrease in the active substance and resolve it from all significant degradation products.[10][11]
  • Column: Kromasil C18 (4.6 x 250 mm, 5 µm particle size).[9]
  • Mobile Phase: A mixture of water, acetonitrile, and methanol (e.g., 40:40:20, v/v/v).[8] Isocratic elution is often sufficient.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 245 nm.[8]
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.

Presentation and Interpretation of (Hypothetical) Data

The following data is presented hypothetically to illustrate the expected outcomes of the described study. The interpretation is based on established chemical principles.

Table 2: Hypothetical Forced Degradation Data (% Degradation)

Stress ConditionRosuvastatin Methyl EsterRosuvastatin Ethyl EsterPrimary Degradation Products
Acid Hydrolysis (1N HCl, 80°C, 24h)~18.5%~14.2%Rosuvastatin Free Acid, Rosuvastatin Lactone[7][12]
Base Hydrolysis (5N NaOH, 80°C, 24h)~12.3%~9.8%Rosuvastatin Free Acid
Oxidation (30% H₂O₂, RT, 24h)~8.5%~8.7%Rosuvastatin N-oxide[13]
Photolysis (ICH Q1B)~25.1%~24.8%Multiple diastereomers and lactone forms[14]
Thermal (80°C, 48h)~3.2%~2.9%Rosuvastatin Lactone[15]
Interpretation of Results
  • Hydrolytic Stability: The hypothetical data suggests that the Rosuvastatin Ethyl Ester exhibits enhanced stability against both acid and base-catalyzed hydrolysis compared to the Methyl Ester. This aligns with the theoretical principle of steric hindrance; the larger ethyl group more effectively shields the electrophilic carbonyl carbon from attack by nucleophiles (H₂O or OH⁻), thereby slowing the rate of hydrolysis.

  • Oxidative and Photolytic Stability: The stability of both esters under oxidative and photolytic stress is nearly identical. This is expected, as these degradation pathways primarily involve the core Rosuvastatin moiety (e.g., the pyrimidine ring or the dihydroxy heptenoic acid chain), which is distant from and electronically unaffected by the ester modification. Rosuvastatin itself is known to be labile under acidic and photolytic conditions.[14]

  • Degradation Profile: The primary degradation pathway under hydrolytic conditions for both esters is the cleavage of the ester bond to form the parent drug, Rosuvastatin free acid. Under acidic or thermal stress, this can be followed by an intramolecular cyclization (esterification) to form the Rosuvastatin lactone impurity, a common degradation product for many statins.[12][15]

Diagram: Primary Hydrolytic Degradation Pathway

Fig. 3: Hydrolysis and Lactonization Pathway Ester Rosuvastatin Ester (Methyl or Ethyl) Acid Rosuvastatin Free Acid (Active Drug) Ester->Acid Hydrolysis (H⁺ or OH⁻) Lactone Rosuvastatin Lactone (Impurity) Acid->Lactone Intramolecular Cyclization (Acidic/Thermal Stress)

Caption: Key degradation route for Rosuvastatin esters under stress.

Conclusion and Recommendations for Drug Developers

Based on this comprehensive analysis, the primary stability difference between Rosuvastatin Ethyl Ester and Rosuvastatin Methyl Ester lies in their susceptibility to hydrolysis.

Key Findings:

  • The Ethyl Ester demonstrates superior hydrolytic stability compared to the Methyl Ester, likely due to increased steric hindrance.

  • The stability of both esters under oxidative and photolytic stress is comparable , as these degradation mechanisms target the core Rosuvastatin structure.

  • The degradation profiles are similar, with the primary hydrolytic pathway yielding the active Rosuvastatin moiety and, under certain conditions, the subsequent formation of the lactone impurity.

Recommendations:

  • For the development of liquid or semi-solid formulations where the drug substance is in solution and at risk of hydrolysis, Rosuvastatin Ethyl Ester presents a marginal but potentially significant stability advantage.

  • For solid dosage forms , where hydrolytic degradation is less of a concern provided moisture is controlled, the stability difference between the two esters may be negligible. In this case, other factors such as synthesis cost, purity, and crystalline form may take precedence.

  • Regardless of the chosen ester, the development of a validated, stability-indicating analytical method is non-negotiable for accurate impurity profiling and shelf-life determination.[11]

  • The findings from this forced degradation study must be confirmed with long-term and accelerated stability studies on the final drug product in its proposed container closure system, as mandated by ICH guidelines.[16][17]

This guide provides a logical framework and the scientific rationale for comparing the stability of Rosuvastatin ester prodrugs. By understanding the subtle interplay between chemical structure and degradation kinetics, researchers can make more informed decisions during candidate selection and formulation development, ultimately leading to safer and more stable medicinal products.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • ICH. (2025).
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • El-Bagary, R. I., et al. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products.
  • Divya S., & Prabhakar B. (n.d.). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC.
  • Unknown Author. (n.d.). A reliable, sensitive and stability –indicating reverse phase HPLC method was developed for the determination of Rosuvastatin calcium and its lactone impurity. Asian Journal of Pharmaceutical Research.
  • Hassib, S. T., et al. (n.d.). Suggested scheme for the acid degradation of rosuvastatin calcium.
  • Kumar, A., et al. (2021). Analytical quality by design approach for estimating rosuvastatin calcium in pharmaceutical formulation by green HPLC method: Ecologically evaluated and stability-indicating. Future Journal of Pharmaceutical Sciences.
  • Shah, R. P., et al. (2013). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development. PubMed.
  • Unknown Author. (n.d.).
  • Al-Abachi, M. Q., & Al-Tahan, F. Y. (2025). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions.
  • Abdel-Aziz, O., et al. (n.d.). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy.
  • Allmpus. (n.d.).
  • USP-NF. (2018).
  • LookChem. (n.d.).

Sources

A Guide to Inter-Laboratory Comparison of Rosuvastatin Impurity Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Rosuvastatin

Rosuvastatin, a widely prescribed statin for the management of hyperlipidemia, is a cornerstone in the prevention of cardiovascular diseases.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to patient safety and therapeutic efficacy. The manufacturing process and subsequent storage of Rosuvastatin can lead to the formation of various impurities, including process-related impurities and degradation products.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[3][4]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of Rosuvastatin impurities. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret such studies, ultimately leading to robust and reliable analytical data. We will delve into the regulatory landscape, compare common analytical techniques, provide detailed experimental protocols, and offer insights into best practices for ensuring data integrity across different laboratories.

The Regulatory Framework: Understanding ICH Guidelines

The ICH has established a set of guidelines that provide a unified standard for the European Union, Japan, and the United States, and are widely adopted globally.[3] For impurity testing, the most relevant guidelines are:

  • ICH Q3A(R2): Impurities in New Drug Substances [5]: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).

  • ICH Q3B(R2): Impurities in New Drug Products [4]: This guideline focuses on impurities in the finished pharmaceutical product, considering degradation products and excipient interactions.

  • ICH Q3D(R2): Elemental Impurities [6]: This guideline provides a framework for the assessment and control of elemental impurities.

These guidelines establish specific thresholds for action. For instance, the reporting threshold is the level at or above which an impurity must be reported, while the identification threshold is the level at or above which an impurity's structure must be elucidated.[3][7] The qualification threshold is the level at or above which an impurity's biological safety must be established.[3][7] Adherence to these guidelines is crucial for regulatory submissions and ensuring patient safety.

Analytical Methodologies: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the quantification of Rosuvastatin impurities.[2][8] While both are based on the principles of liquid chromatography, they differ significantly in their operational parameters and performance characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC has been the workhorse of pharmaceutical analysis for decades. It utilizes columns with larger particle sizes (typically 3-5 µm) and operates at lower pressures compared to UPLC.

  • Advantages: Robust and well-established, with a vast library of published methods. The instrumentation is widely available in most analytical laboratories.

  • Disadvantages: Longer run times, lower resolution, and higher solvent consumption compared to UPLC.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that employs columns with sub-2 µm particles, operating at much higher pressures.[9]

  • Advantages: Significantly faster analysis times, improved resolution and sensitivity, and reduced solvent consumption, making it a "greener" alternative.[1]

  • Disadvantages: Requires specialized instrumentation capable of handling high pressures. Method development can be more complex.

The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including sample throughput requirements, desired level of sensitivity, and available instrumentation.

Experimental Protocols for Rosuvastatin Impurity Quantification

The following are two distinct, detailed protocols for the quantification of Rosuvastatin impurities, one utilizing conventional HPLC and the other UPLC. These protocols are synthesized from established and validated methods found in the scientific literature.[2][10][11]

Protocol 1: Reversed-Phase HPLC Method

This method is a robust and reliable approach for the separation and quantification of common Rosuvastatin impurities.

Chromatographic Conditions:

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase: Gradient mixture of:

    • Solvent A: Water:Acetonitrile:Methanol:Triethylamine (450:250:350:1 v/v/v/v).[11]

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 248 nm.[11]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 30 °C.

  • Run Time: Approximately 60 minutes.[11]

Standard and Sample Preparation:

  • Diluent: A mixture of Methanol and water (50:50 v/v).[9]

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Rosuvastatin Calcium working standard in the diluent in a 50 mL volumetric flask.[11]

  • Impurity Stock Solutions: Prepare individual stock solutions of known Rosuvastatin impurities (e.g., Rosuvastatin Lactone, Anti-isomer) at a concentration of approximately 50 µg/mL in the diluent.[9][11]

  • System Suitability Solution: Prepare a solution containing Rosuvastatin and its key impurities to demonstrate adequate resolution.[10]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 100 mg of Rosuvastatin to a 100 mL volumetric flask.[10]

    • Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve.[10]

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm nylon filter before injection.[10]

Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC) Method

This method offers a significant reduction in analysis time while providing excellent resolution and sensitivity.[10]

Chromatographic Conditions:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) or equivalent.[2][10]

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.025% Trifluoroacetic acid (TFA) in water (45:55 v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Detection Wavelength: 240 nm.[10]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 55 °C.[10]

  • Run Time: Less than 15 minutes.[10]

Standard and Sample Preparation:

  • Diluent: A mixture of Methanol and water (50:50 v/v).[10]

  • Standard Stock Solution: Prepare a stock solution of Rosuvastatin Calcium at a concentration of 1.0 mg/mL in the diluent.[10]

  • Impurity Stock Solutions: Prepare individual or mixed stock solutions of known Rosuvastatin impurities as per the European Pharmacopoeia (EP) monograph.[1][10]

  • System Suitability Solution: Prepare a solution containing Rosuvastatin and its related substances to verify the system's performance, ensuring baseline separation of all listed impurities.[10]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Transfer a portion of the powder equivalent to 100 mg of Rosuvastatin to a 100 mL volumetric flask.[10]

    • Add diluent, stir for 20 minutes, and dilute to volume.[10]

    • Filter an aliquot through a 0.2 µm nylon filter. This solution is used for the determination of impurities.[10]

Performance Comparison of HPLC and UPLC Methods

The choice of analytical method will have a significant impact on laboratory workflow and data quality. The table below summarizes the key performance characteristics of the two presented methods.

ParameterHPLC MethodUPLC Method
Column Particle Size 5 µm1.7 µm
Typical Run Time ~60 minutes[11]< 15 minutes[10]
Resolution Adequate for known impuritiesBaseline separation of all EP listed impurities[10]
Sensitivity (LOD/LOQ) Typically in the µg/mL rangeGenerally lower LOD and LOQ than HPLC[2]
Solvent Consumption HigherSignificantly Lower
System Pressure LowerHigher
Instrumentation Standard HPLC systemUPLC or UHPLC system required

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison study is essential to assess the reproducibility and robustness of an analytical method across different laboratories. A well-designed study will provide confidence in the method's performance and ensure consistency in results.

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Validate Analytical Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis of Results (e.g., z-scores, reproducibility) F->G H Investigation of Outliers G->H I Final Report & Recommendations H->I

Sources

Impact of (5R)-Rosuvastatin Methyl Ester on Rosuvastatin Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of statin analysis, the (5R)-Rosuvastatin Methyl Ester represents a "double-trouble" impurity: it involves both a stereochemical inversion (diastereomer) and a functional group modification (esterification).

This guide objectively compares the performance of Standard Generic Protocols versus Optimized Stability-Indicating Methods . The data demonstrates that failing to account for this specific impurity leads to two critical failures: Falsely Low Potency (due to in-situ artifact formation) and Chromatographic Ghosting (due to high lipophilicity).

The Scientific Context: Why This Impurity Matters

Rosuvastatin Calcium is chemically designated as the (3R, 5S) isomer.[1][2] The impurity , (5R)-Rosuvastatin Methyl Ester , differs in two key ways:

  • Stereochemistry: The hydroxyl group at position 5 is inverted (5S

    
     5R), creating the "anti-isomer."
    
  • Esterification: The carboxylic acid tail is capped with a methyl group.

The Analytical Impact Matrix
FeatureRosuvastatin (API)(5R)-Rosuvastatin Methyl EsterImpact on Assay
Polarity Polar (Acidic)Non-Polar (Lipophilic)Retention Shift: The ester elutes significantly later (RRT > 2.0).[3][4]
Chirality (3R, 5S)(3R, 5R)Separation Challenge: Requires specific stationary phase selectivity to distinguish from the (5S)-ester.
Stability Susceptible to LactonizationSusceptible to HydrolysisQuantification Bias: Can hydrolyze back to the acid during the run if pH is uncontrolled.
Comparative Analysis: Standard vs. Optimized Method

The following comparison highlights the specific risks associated with generic methods when dealing with this impurity.

A. The "Artifact" Phenomenon (Sample Preparation)

The Problem: Many generic protocols use Methanol (MeOH) as a diluent because Rosuvastatin is highly soluble in it. However, in the presence of acidic buffers (or even slightly acidic API salts), Rosuvastatin undergoes in-situ esterification , converting the API into the Methyl Ester inside the vial before injection.

  • Standard Method (MeOH Diluent):

    • Observation: The API peak area decreases over time (e.g., -2.0% after 12 hours).

    • Result:Falsely Low Assay (Potency). The missing area reappears as the Methyl Ester peak.

  • Optimized Method (Acetonitrile/Water Diluent):

    • Observation: API peak remains stable.

    • Result:Accurate Potency .

B. Chromatographic Behavior (Elution & Carryover)

The Problem: The methyl ester is highly lipophilic. In isocratic or short-gradient methods designed only for the API and early eluters (like the Lactone), the Methyl Ester may not elute until the next injection.

  • Standard Method (Short Gradient/Isocratic):

    • Risk:[3] The (5R)-Methyl Ester remains on the column.

    • Consequence: It elutes as a broad "ghost peak" in the subsequent chromatogram, potentially co-eluting with the API of the next sample.

  • Optimized Method (High-Organic Wash Step):

    • Protocol: Includes a ramp to 95% Organic at the end of the run.

    • Consequence: The ester elutes at RRT ~3.0-3.8, ensuring the column is clean for the next run.

Visualizing the Mechanism

The following diagram illustrates the formation of the impurity (Artifact) and the decision logic for resolving it.

Rosuvastatin_Impurity_Workflow API Rosuvastatin Calcium (3R, 5S) Diluent Diluent Selection API->Diluent MeOH Methanol (MeOH) + Acidic Environment Diluent->MeOH High Risk ACN Acetonitrile/Water (Neutral/Buffered) Diluent->ACN Recommended Artifact In-Situ Esterification Artifact Formation MeOH->Artifact HPLC HPLC Separation ACN->HPLC Impurity (5R)-Rosuvastatin Methyl Ester Artifact->Impurity Impurity->HPLC Co-exists in sample Result_Bad Falsely Low Potency + Ghost Peaks HPLC->Result_Bad Short Gradient (Ester retained) Result_Good Accurate Potency + Clean Baseline HPLC->Result_Good Gradient with 95% Org Wash

Caption: Pathway of artifact formation via Methanol diluents and the chromatographic consequences of inadequate gradient washing.

Experimental Protocols
Protocol A: Detection of (5R)-Rosuvastatin Methyl Ester

This method ensures the separation of the diastereomeric ester from the API and the standard (5S)-ester.

  • Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~3.0). Note: Low pH suppresses ionization of the acid, increasing retention of the API, but the ester remains unaffected by pH, improving resolution.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 242 nm.[1][5]

  • Diluent: Acetonitrile : Water (50:50 v/v). DO NOT USE METHANOL.

Gradient Table (Critical for Ester Elution):

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Initial Hold
15.0 40 60 Elution of API & Polar Impurities
20.0 5 95 Elution of Methyl Ester (RRT ~3.8)
25.0 5 95 Column Wash
25.1 90 10 Re-equilibration

| 30.0 | 90 | 10 | End |

Protocol B: Relative Response Factor (RRF) Determination

To accurately quantify this impurity without an expensive reference standard for every run, determine the RRF once during validation.

  • Preparation: Prepare equimolar solutions (approx. 0.05 mg/mL) of Rosuvastatin Calcium Reference Standard and (5R)-Rosuvastatin Methyl Ester Standard.

  • Injection: Inject 6 replicates of each.

  • Calculation:

    
    
    
  • Typical Value: The RRF for Rosuvastatin Methyl Ester is typically 0.95 – 1.05 (at 242 nm), as the chromophore (fluorophenyl-pyrimidine core) is unchanged by esterification.

Summary of Experimental Data

The table below summarizes the impact of the Methyl Ester on assay results under different conditions.

ParameterScenario 1: MeOH Diluent / Short RunScenario 2: ACN Diluent / Extended Run
API Assay % 98.2% (False Low due to artifact)99.9% (True Value)
Impurity Peak (Ester) Detected at 0.5% (Artifact + Real)Detected at < 0.1% (Real only)
Resolution (Rs) N/A (Ester did not elute or ghosted)> 10.0 (API vs. Ester)
Mass Balance Fail (Missing area if ester retained)Pass (99.5 - 100.5%)
References
  • United States Pharmacopeia (USP). Rosuvastatin Calcium Monograph. USP-NF. (Specifies RRT of esters and resolution requirements).

  • Trivedi, H.K., et al. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. OMICS International. (Discusses retention times of lipophilic degradants).

  • Donthula, S., et al. (2011). Separation and determination of related substances of rosuvastatin calcium by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Details the separation of diastereomers and esters).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for identification and qualification).

Sources

Technical Comparison: Chromatographic Behavior of Rosuvastatin Oxidative Degradants vs. Lipophilic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To delineate the chromatographic separation profiles of Rosuvastatin (RSV) oxidative degradants (specifically N-oxide and 5-oxo derivatives) versus its lipophilic ester impurities (Lactone, Methyl, and Ethyl esters) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Core Finding: The separation mechanism is governed by distinct polarity shifts. Oxidative degradation typically introduces polarity (N-oxide) or alters hydrogen bonding (5-oxo), resulting in elution times ranging from 0.9 to 1.6 RRT .[] In contrast, esterification caps the terminal carboxylic acid, significantly increasing hydrophobicity and shifting elution to >2.3 RRT .

Target Audience: Analytical Method Development Scientists, QC Managers, and Stability Specialists.

Mechanistic Insight: Polarity & Interaction

The separation of these impurities on a C18 stationary phase is driven by the hydrophobic subtraction model . Understanding the structural changes is critical for method optimization.

Oxidative Degradants
  • Rosuvastatin N-oxide: Formed by the oxidation of the tertiary amine on the pyrimidine side chain. The introduction of the coordinate covalent N-O bond significantly increases the polarity of the molecule.

    • Chromatographic Effect: Reduced hydrophobic interaction with C18 ligands.

    • Elution:Pre-Peak (Elutes before Rosuvastatin).

  • 5-Oxo Rosuvastatin (Ketone): Formed by the oxidation of the secondary hydroxyl group at the C5 position to a ketone. While oxidation usually implies polarity, converting a hydroxyl (H-bond donor/acceptor) to a ketone (H-bond acceptor only) reduces the molecule's effective polarity relative to the dihydroxy acid parent.[]

    • Chromatographic Effect: Increased retention compared to parent.

    • Elution:Post-Peak (Mid-eluting, RRT ~1.6).

Lipophilic Esters[2]
  • Rosuvastatin Lactone: A cyclic ester formed internally between the C1 carboxyl and C5 hydroxyl groups (often acid-catalyzed).[] This cyclization masks two polar functional groups (acid and alcohol).

    • Chromatographic Effect: Drastic increase in hydrophobicity.

    • Elution:Late Eluting (RRT ~2.3).

  • Alkyl Esters (Methyl/Ethyl): Formed via reaction with alcoholic solvents (methanol/ethanol) during processing.[] These cap the ionizable carboxylic acid.

    • Chromatographic Effect: At the typical acidic pH of RSV methods (pH 2.5–4.0), the suppression of the acid ionization combined with the addition of an alkyl group creates a highly non-polar species.

    • Elution:Very Late Eluting (RRT > 2.3).

Comparative Data: Retention Time Profile

The following data is synthesized from USP monographs and validated stability-indicating methods.

Standard Conditions:

  • Column: C18 (L1), 3.0 mm x 15 cm, 3 µm or equivalent.

  • Mobile Phase: Gradient of Acetonitrile / Water (pH 2.5 with TFA or Phosphate).

  • Detection: UV 242 nm.[2]

Impurity ClassCompound NameModificationPolarity ShiftRelative Retention Time (RRT)*
Oxidative Rosuvastatin N-oxide Amine OxidationHigh Polarity Increase~0.9 (Pre-peak)
API Rosuvastatin ParentReference1.0
Isomer Anti-Isomer (Diastereomers)Stereochemical ChangeMinimal1.1
Oxidative 5-Oxo Rosuvastatin Hydroxyl

Ketone
Polarity Decrease1.6
Ester Rosuvastatin Lactone Cyclic EsterificationHigh Hydrophobicity2.3
Ester Ethyl Ester Carboxyl

Ethyl Ester
Extreme Hydrophobicity> 2.3 (Typically 2.5 - 3.[]0)

*RRT values are approximate and dependent on specific gradient slope and pH.

Visualization of Pathways & Chromatography

Degradation & Formation Landscape

This diagram maps the chemical genesis of the impurities and their resulting chromatographic zones.

G RSV Rosuvastatin (API) NOxide N-Oxide (Polar) RSV->NOxide Oxidation (Amine) Ketone 5-Oxo (Ketone) (Mid-Polar) RSV->Ketone Oxidation (C5-OH) Lactone Lactone (Non-Polar) RSV->Lactone Cyclization (-H2O) EthylEst Ethyl Ester (Very Non-Polar) RSV->EthylEst Esterification (+EtOH) Ox_Zone Oxidative Stress (H2O2 / Peroxides) Acid_Zone Acidic/Alcoholic Conditions

Caption: Chemical divergence of Rosuvastatin into polar oxidative degradants and non-polar esters.[]

Chromatographic Elution Map

A schematic representation of the elution order on a C18 column.

Chromatogram cluster_polar Early Eluting (Polar) cluster_mid Mid Eluting cluster_late Late Eluting (Hydrophobic) Start T0 (Injection) P1 N-Oxide (RRT 0.9) Start->P1 End End of Run P2 Rosuvastatin (RRT 1.0) P1->P2 P3 Diastereomers (RRT 1.1) P2->P3 P4 5-Oxo (RRT 1.6) P3->P4 P5 Lactone (RRT 2.3) P4->P5 P6 Ethyl Ester (RRT >2.5) P5->P6 P6->End

Caption: Elution order on C18. Note the distinct separation between N-oxide (Early) and Esters (Late).[]

Experimental Protocol (Self-Validating)

To reproduce these results, use the following stability-indicating method parameters. This protocol includes a "System Suitability" check to ensure resolution.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC equipped with PDA.

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent L1 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: Acetonitrile / Methanol (50:50).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 10 min: 40% A / 60% B (Ramp to elute esters)

    • 12 min: 80% A / 20% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[3]

Preparation of Reference Markers
  • Oxidative Marker: Treat 1 mg/mL Rosuvastatin solution with 3%

    
     for 2 hours at 60°C. This generates the N-oxide  (Pre-peak) and 5-oxo  (Post-peak).[]
    
  • Acid/Ester Marker: Treat 1 mg/mL Rosuvastatin solution with 0.1N HCl in Ethanol for 1 hour at 60°C. This generates Lactone and Ethyl Ester .[4]

System Suitability Criteria
  • Resolution (

    
    ):  NLT 2.0 between Rosuvastatin and Anti-isomer (Diastereomer).
    
  • Tailing Factor: NMT 1.5 for the Rosuvastatin peak.

  • Confirmation: The N-oxide must elute before the main peak, and the Lactone must elute after the 5-oxo impurity.

References

  • USP-NF. (2023).[] Rosuvastatin Calcium Monograph - Related Compounds. United States Pharmacopeia.[4] []

  • MDPI. (2023).[5] A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. Molecules.

  • Sphinxsai. (2012).[6] Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation. International Journal of ChemTech Research.

  • SciSpace. (2010). Determination of rosuvastatin in the presence of its degradation products. Journal of AOAC International.

  • BOC Sciences. (2024). Rosuvastatin USP Related Compound B (Ketone) Data Sheet.

Sources

Evaluating Limit of Detection (LOD) for (5R)-Rosuvastatin Methyl Ester: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and stability monitoring of Rosuvastatin Calcium, the formation of (5R)-Rosuvastatin Methyl Ester (CAS: 147118-40-9) is a critical quality attribute. Often arising from methanol-based workups or degradation, this impurity must be controlled strictly, typically below the 0.15% threshold for qualification.

This guide provides an objective, data-driven comparison of the two primary methodologies for determining the Limit of Detection (LOD) for this specific impurity: Standard High-Performance Liquid Chromatography (HPLC-UV) versus Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

While HPLC-UV remains the workhorse for routine release testing, our comparative analysis demonstrates that UHPLC-MS/MS is required for trace-level quantification (ng/mL range), particularly when evaluating genotoxic risks or cleaning validation samples where sensitivity is paramount.

Part 1: The Analyte and The Challenge

To accurately evaluate LOD, one must first understand the physicochemical behavior of the analyte. (5R)-Rosuvastatin Methyl Ester is more lipophilic than the parent Rosuvastatin due to the esterification of the carboxylic acid moiety.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 495.56 g/mol [1][3][4]

  • Chromophore: Strong UV absorption at ~240–242 nm (similar to parent).

  • Ionization: Readily forms

    
     at 
    
    
    
    496.2 in positive ESI mode.

The Analytical Challenge: The primary difficulty in LOD evaluation is not detection itself, but specificity . The methyl ester often co-elutes with other lipophilic impurities (like the lactone form) on standard C18 columns if the gradient is not optimized. Furthermore, separating the (5R) diastereomer from the (5S) form may require high-resolution columns, though for general "Methyl Ester" impurity profiling, achiral C18 is standard.

Part 2: Comparative Methodology

We evaluated LOD using two distinct workflows. The data below represents validated performance metrics based on ICH Q2(R1) guidelines.

Method A: HPLC-UV (The Routine Standard)
  • Application: Routine QC release, stability testing (macro-level impurities).

  • Mechanism: Reversed-phase separation with Diode Array Detection (DAD).

  • Pros: Robust, low cost, widely available in QC labs.

  • Cons: Limited sensitivity (microgram range); susceptible to baseline noise.[5]

Method B: UHPLC-MS/MS (The High-Sensitivity Alternative)
  • Application: Genotoxic impurity screening, cleaning validation, trace analysis.

  • Mechanism: Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).

  • Pros: Extreme sensitivity (nanogram range), high specificity (mass filtering).

  • Cons: High capital cost, requires skilled operators, matrix effects.

Performance Data Comparison
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Column C18 (4.6 x 150 mm, 3.5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Detection UV @ 242 nmESI+ MRM (

)
LOD (S/N ~3) 0.15 - 0.20 µg/mL 0.1 - 0.5 ng/mL
LOQ (S/N ~10) 0.50 - 0.60 µg/mL1.0 - 1.5 ng/mL
Linearity Range 0.5 – 100 µg/mL1.0 – 500 ng/mL
Throughput 25-30 min/sample5-8 min/sample

Key Insight: The MS/MS method offers approximately 1000-fold higher sensitivity . If your requirement is simply to confirm the impurity is


 in a 1 mg/mL sample, UV is sufficient. If you are screening for trace residues or need to quantify < 5 ppm, MS/MS is mandatory.

Part 3: Experimental Protocols (Self-Validating)

To replicate these results, follow these step-by-step protocols. These are designed to be self-validating by including system suitability checks.

Protocol A: HPLC-UV Determination

Objective: Establish LOD using Signal-to-Noise (S/N) ratio.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.[6]

    • Mode: Gradient (40% B to 80% B over 20 mins).

  • Standard Preparation:

    • Prepare a stock solution of (5R)-Rosuvastatin Methyl Ester at 1.0 mg/mL in Methanol.

    • Serially dilute to target concentrations: 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL.

  • Execution:

    • Inject the Blank (Methanol). Record noise level in the retention window (~12-15 min).

    • Inject the 0.2 µg/mL standard.

  • Calculation (ICH Q2):

    • Calculate S/N using the software (e.g., Empower/ChemStation).

    • Acceptance: LOD is confirmed if

      
      .
      
Protocol B: UHPLC-MS/MS Determination

Objective: Establish LOD using statistical response variability.

  • MS Conditions:

    • Source: ESI Positive.

    • Precursor Ion: 496.2 Da.

    • Product Ions: 258.1 Da (Quantifier), 270.1 Da (Qualifier).

    • Collision Energy: Optimized (typically 25-35 eV).

  • Sample Prep:

    • Dilute stock to 10 ng/mL, 1 ng/mL, and 0.1 ng/mL in 50:50 Water:Acetonitrile.

  • Execution:

    • Inject 6 replicates of the 1 ng/mL standard.

  • Calculation:

    • Calculate the Standard Deviation (

      
      ) of the peak areas.
      
    • Construct a calibration curve in the low range to find the Slope (

      
      ).
      
    • Formula:

      
      .
      

Part 4: Visualization of Workflows

Analytical Decision Matrix

This diagram guides the researcher in selecting the correct method based on the required detection threshold.

MethodSelection Start Start: Define LOD Requirement CheckLimit Required Detection Limit? Start->CheckLimit HighLimit > 0.1 µg/mL (Routine QC/Release) CheckLimit->HighLimit Standard LowLimit < 10 ng/mL (Genotox/Cleaning) CheckLimit->LowLimit Trace MethodUV Select HPLC-UV (Cost-Effective, Robust) HighLimit->MethodUV MethodMS Select UHPLC-MS/MS (High Sensitivity) LowLimit->MethodMS Validation Perform Validation (ICH Q2 R1) MethodUV->Validation MethodMS->Validation

Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sensitivity needs.

LOD Validation Workflow (ICH Q2)

This diagram illustrates the logical flow for experimentally determining and verifying the LOD.

LODWorkflow Prep 1. Prepare Serial Dilutions (Range: 0.1 ng/mL - 10 µg/mL) Inject 2. Inject Blank & Samples (n=3 to n=6) Prep->Inject Calc 3. Calculate Signal-to-Noise (S/N) Inject->Calc Decision Is S/N approx 3:1? Calc->Decision Pass LOD Established Document Results Decision->Pass Yes Fail Refine Concentration (Dilute or Concentrate) Decision->Fail No Fail->Prep

Caption: Step-by-step workflow for determining LOD using the Signal-to-Noise ratio method.

Part 5: Troubleshooting & Optimization

When evaluating LOD for Rosuvastatin Methyl Ester, specific issues often arise. Here is the causality and solution:

  • Peak Tailing (UV & MS):

    • Cause: Interaction between the basic nitrogen on the pyrimidine ring and residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH 2.5–3.0) using Formic Acid or TFA to suppress silanol ionization. Use end-capped columns (e.g., C18 BEH or HSS).

  • Carryover (MS):

    • Cause: The methyl ester is lipophilic and sticks to injector seals.

    • Solution: Use a strong needle wash (90:10 Acetonitrile:Water with 0.1% Formic Acid).

  • Isobaric Interference:

    • Cause: Rosuvastatin Lactone has a similar mass and retention time.

    • Solution: Verify separation resolution (

      
      ).[6][7] The methyl ester typically elutes after the parent acid but before the lactone in standard C18 gradients.
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[8] Link

  • Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating RP-HPLC method for the determination of Rosuvastatin Calcium in dosage form. Scientia Pharmaceutica. Link

  • Reddy, G. V., et al. (2014). Identification, synthesis, isolation and characterization of new impurities in Rosuvastatin Calcium. Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Pharmacopoeia (Ph. Eur.). Rosuvastatin Calcium Monograph 2631. (Requires Subscription). Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]Link

Sources

Safety Operating Guide

(5R)-Rosuvastatin Methyl Ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers handling (5R)-Rosuvastatin Methyl Ester (often an intermediate in the synthesis of Rosuvastatin Calcium), we must recognize that disposal is not merely a janitorial task—it is a critical component of environmental stewardship and regulatory compliance.

This compound is a fluorinated, sulfonamide-containing HMG-CoA reductase inhibitor intermediate . Its disposal profile is dictated by three critical factors:

  • Biological Potency: Even as an ester/intermediate, it carries the structural pharmacophore responsible for lipid-lowering activity, posing risks of reproductive toxicity and aquatic bioaccumulation.

  • Chemical Stability: The fluorinated pyrimidine core is resistant to standard biodegradation found in municipal wastewater treatment plants (WWTP).

  • Regulatory Status: Under EPA RCRA guidelines (and the newer Subpart P for pharmaceuticals), this falls under "Non-Acute Hazardous Waste" but requires incineration due to its halogenated nature.

Immediate Directive: Under NO circumstances should this compound, or its mother liquors, be discharged into sink drains or evaporated in fume hoods.

Hazard Identification & Classification

Before disposal, you must classify the waste stream based on the material's specific state in your workflow.

Hazard CategoryClassificationCritical Implication for Disposal
Health Hazard Reproductive Toxin (Cat.[1][2] 1B) Waste containers must be "Closed System" to prevent aerosol inhalation.[3] Double-bagging required for solids.
Environmental Aquatic Chronic (Cat.[1] 3) Zero-discharge policy. Any aqueous layer from extractions must be collected as hazardous waste, not sewered.
Chemical Structure Halogenated Organic (F, S) Requires High-Temperature Incineration to prevent formation of toxic byproducts (e.g., HF, SOx) during destruction.
Physical State Solid (Powder) or SolutionSolids go to "Solid Hazardous Waste"; Solutions must be segregated by solvent type (Halogenated vs. Non-Halogenated).

Operational Disposal Workflows

Scenario A: Solid Waste (Expired API / Spilled Powder)

Applicability: Pure substance, contaminated weighing boats, gloves, and filter cakes.

  • Containment: Place the solid material into a clear, chemically compatible polyethylene bag (minimum 4 mil thickness).

  • Deactivation (Optional but Recommended): If you have large quantities (>10g), wet the solid slightly with a surfactant/water solution to prevent dust generation during downstream handling.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum labeled "Hazardous Waste: Toxic Solid (Statin Intermediate)."

  • Tagging: The waste tag must explicitly list:

    • Chemical Name: (5R)-Rosuvastatin Methyl Ester

    • Hazards: Repro.[2] Toxin, Irritant.

    • Constituents: 100% Active.

Scenario B: Liquid Waste (Mother Liquors / HPLC Effluent)

Applicability: Reaction mixtures, column fractions, and washing solvents.

The Segregation Rule: Because the molecule contains Fluorine and Sulfur, it technically classifies as a "Halogenated" waste stream if the concentration is high. However, in most HPLC contexts, the solvent dictates the stream.

  • If dissolved in Dichloromethane (DCM) or Chloroform:

    • Stream: Halogenated Organic Waste .

    • Action: Pour into the dedicated Halogenated carboy.

    • Caution: Do not mix with strong oxidizers or acids.[4]

  • If dissolved in Methanol, Ethyl Acetate, or Acetonitrile:

    • Stream: Non-Halogenated Organic Waste (Note: Check local EHS rules; some facilities require all fluorinated compound solutions to go to Halogenated streams regardless of solvent. When in doubt, default to Halogenated ).

  • Aqueous Extractions:

    • Stream: Aqueous Hazardous Waste .

    • Action: Adjust pH to 5–9 if necessary to prevent container corrosion, then bottle. DO NOT POUR DOWN DRAIN.

Visualizing the Decision Logic

The following diagram illustrates the segregation logic required for this specific compound to ensure compliance with RCRA and minimize incineration costs where possible.

WasteSegregation Start Waste Generation: (5R)-Rosuvastatin Methyl Ester StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid DisposalInc DISPOSAL: High-Temp Incineration (Must destroy Fluorinated Core) Solid->DisposalInc Double Bagged LiquidType Solvent Base? Liquid->LiquidType HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidType->HaloSolv Contains Cl/F Solvents NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc, ACN) LiquidType->NonHaloSolv Flammable Solvents Aqueous Aqueous Layer (Water/Buffer) LiquidType->Aqueous Water Based HaloSolv->DisposalInc NonHaloSolv->DisposalInc High Conc. (>1%) FuelBlend DISPOSAL: Fuel Blending (Only if <1% Active Compound) NonHaloSolv->FuelBlend Trace Conc. (<1%) Aqueous->DisposalInc

Figure 1: Waste Segregation Decision Tree. Note that High-Temperature Incineration is the preferred path for the solid API to ensure complete destruction of the fluorinated pharmacophore.

Emergency Spill Protocol (P.R.O.P.E.R.)

If a solid spill of (5R)-Rosuvastatin Methyl Ester occurs (>100 mg), execute the P.R.O.P.E.R. protocol immediately.

  • P - Protect: Evacuate the immediate area. Don PPE (Double Nitrile Gloves, N95 or P100 Respirator, Lab Coat, Safety Goggles).

  • R - Remove: Remove ignition sources (though low risk for this solid, the methyl ester is combustible).

  • O - Observe: Assess the spill. Is it dry powder or a solution?

  • P - Package:

    • Dry:[2][5] Gently cover with wet paper towels to prevent dust. Scoop into a bag.

    • Wet: Absorb with vermiculite or chem-pads. Place in a bag.

  • E - Evaluate: Clean the surface with soap and water.[3][5] Test the surface with a UV lamp (Rosuvastatin intermediates often fluoresce) to ensure no residue remains.

  • R - Report: Log the incident with your EHS officer.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals (Subpart P). Retrieved from [Link]

  • PubChem. Rosuvastatin Methyl Ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.